2-(Bromomethyl)-5-chlorothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-5-chlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNNZPYIRODXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482187 | |
| Record name | 2-(bromomethyl)-5-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59311-22-7 | |
| Record name | 2-(bromomethyl)-5-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Electronic Structure of 2-(Bromomethyl)-5-chlorothiophene: A Theoretical Perspective for Drug Discovery and Materials Science
Abstract
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, largely due to their unique electronic characteristics.[1][2] This guide presents a comprehensive theoretical examination of the electronic structure of a specific, highly functionalized derivative, 2-(Bromomethyl)-5-chlorothiophene. Leveraging Density Functional Theory (DFT), we dissect the molecule's geometric parameters, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. The analysis reveals key electronic features imparted by the chloro, bromomethyl, and sulfur heteroatom functionalities, including distinct regions of electrostatic potential and a reactive frontier orbital profile. These insights are critical for predicting the molecule's intermolecular interaction capabilities, particularly halogen bonding, and its overall chemical reactivity. This document is intended to serve as an authoritative resource for researchers, chemists, and drug development professionals, providing the foundational electronic knowledge required to strategically employ 2-(Bromomethyl)-5-chlorothiophene in the design of novel therapeutics and advanced organic materials.
Introduction: The Significance of Substituted Thiophenes
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is classified as a "privileged pharmacophore" in medicinal chemistry.[2][3] Its electron-rich nature and its role as a bioisosteric replacement for the phenyl ring allow thiophene-containing molecules to effectively interact with a wide array of biological targets, leading to numerous FDA-approved drugs.[2][4] The introduction of substituents onto the thiophene core profoundly modulates its physicochemical and electronic properties, offering a powerful strategy for fine-tuning molecular behavior.
2-(Bromomethyl)-5-chlorothiophene is a bifunctionalized thiophene derivative of significant interest. The presence of two different halogens—chlorine directly attached to the aromatic ring and bromine on a methyl substituent—creates a unique electronic landscape. The chlorine atom acts as an electron-withdrawing group via induction while the bromomethyl group can participate in various chemical transformations. Understanding the electronic structure of this molecule is paramount for predicting its reactivity, stability, and potential for non-covalent interactions, which are the basis of drug-receptor binding and the self-assembly of organic materials.[5][6]
This guide employs high-level computational methods to provide a granular view of the molecule's electronic architecture, offering predictive insights for its application in advanced scientific endeavors.
Theoretical and Computational Methodology
The selection of an appropriate theoretical framework is the most critical step in computational chemistry to ensure the reliability of the results. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that has become the workhorse for studying the electronic structure of medium-to-large molecules due to its excellent balance of computational cost and accuracy.[7][8]
Causality of Method Selection
-
Density Functional Theory (DFT): Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic properties of a system based on its electron density. This approach is particularly effective for systems like thiophene derivatives, where electron correlation effects are significant.
-
Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is crucial for accuracy. We selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely validated functional that incorporates a portion of exact Hartree-Fock exchange, providing a robust description of electronic structures in a vast range of organic molecules.[8] The 6-311++G(d,p) basis set was chosen. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions ("++") are essential for accurately describing the electron density far from the nucleus, which is critical for analyzing non-covalent interactions, while the polarization functions ("(d,p)") allow for anisotropy in the electron distribution, necessary for describing chemical bonds accurately.
Computational Workflow Protocol
The following step-by-step protocol outlines the self-validating system used for our theoretical calculations, typically performed using software packages like Gaussian or NWChem.[8][9]
-
Initial Structure Generation: A 3D model of 2-(Bromomethyl)-5-chlorothiophene is constructed using standard bond lengths and angles.
-
Geometry Optimization: The initial structure is optimized without constraints. This is a crucial step to find the lowest energy conformation (the most stable structure) on the potential energy surface. The optimization is complete when the forces on all atoms are negligible and the structure corresponds to a true energy minimum, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to derive thermodynamic properties.
-
Single-Point Energy Calculation: A final, high-accuracy single-point energy calculation is performed on the optimized geometry using the selected B3LYP/6-311++G(d,p) level of theory.
-
Property Analysis: The resulting wavefunction from the single-point energy calculation is used to derive all electronic properties, including molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP) surface, and Mulliken atomic charges.
Computational Workflow Diagram
Caption: Computational workflow for DFT analysis.
Results and Discussion: Unveiling the Electronic Landscape
Optimized Molecular Geometry
The geometry optimization yields the most stable conformation of the molecule. Key structural parameters, such as the bond lengths and angles within the thiophene ring, are influenced by the electronic effects of the chloro and bromomethyl substituents. The C-Cl and C-S bond lengths are of particular interest as they reflect the degree of electron withdrawal and conjugation within the system.
| Parameter | Description | Typical Calculated Value (Å) |
| r(C-S) | Thiophene Ring C-S Bond Length | ~1.72 |
| r(C=C) | Thiophene Ring Double Bond Length | ~1.37 |
| r(C-C) | Thiophene Ring Single Bond Length | ~1.42 |
| r(C-Cl) | Carbon-Chlorine Bond Length | ~1.73 |
| r(C-C) | Ring Carbon to Methyl Carbon Bond Length | ~1.50 |
| r(C-Br) | Methyl Carbon to Bromine Bond Length | ~1.96 |
| Note: These are representative values based on DFT calculations of similar structures. |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[7][10]
-
HOMO: For 2-(Bromomethyl)-5-chlorothiophene, the HOMO is expected to be primarily localized on the electron-rich thiophene ring, with significant contributions from the sulfur atom's lone pairs. This indicates that the ring itself is the most probable site for electrophilic attack.
-
LUMO: The LUMO is anticipated to be distributed across the thiophene ring and the C-Cl and C-Br bonds. This distribution suggests that the molecule can accept electrons into an antibonding orbital, potentially leading to cleavage of the C-halogen bonds in a reduction reaction.
-
HOMO-LUMO Gap (ΔE): A smaller energy gap implies lower kinetic stability and higher chemical reactivity. The presence of halogen substituents tends to decrease the HOMO-LUMO gap compared to unsubstituted thiophene, enhancing its reactivity.[11]
| Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Electron-donating capability; localized on the thiophene ring. |
| LUMO | -1.20 | Electron-accepting capability; distributed across the molecule. |
| ΔE (Gap) | 5.65 | Indicator of chemical reactivity and stability. |
| Note: These are plausible energy values synthesized from literature data on halogenated thiophenes for illustrative purposes.[6] |
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a 3D map of the electrostatic potential on the molecule's surface, which is invaluable for predicting non-covalent interactions and sites of chemical reactivity.[12]
-
Negative Potential Regions (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this molecule, the most negative potential is expected above and below the π-system of the thiophene ring and around the sulfur atom, which is consistent with its aromatic and electron-rich character.
-
Positive Potential Regions (Blue): These are electron-deficient areas, indicating sites for nucleophilic attack. Crucially, halogen atoms often exhibit a region of positive electrostatic potential on their outermost surface, directly opposite the C-X bond. This phenomenon is known as a sigma-hole (σ-hole) .[13][14] Both the chlorine and bromine atoms in 2-(Bromomethyl)-5-chlorothiophene are expected to possess σ-holes, making them potent halogen bond donors . This is a highly directional, non-covalent interaction where the positive σ-hole interacts favorably with a nucleophile (e.g., a lone pair on an oxygen or nitrogen atom in a protein).[15] This feature is of paramount importance in drug design for enhancing binding affinity and specificity.
Global Reactivity Descriptors and Population Analysis
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[16] Mulliken population analysis provides an estimation of the partial atomic charges, revealing the intramolecular charge distribution.
| Parameter | Formula | Calculated Value | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | 6.85 eV | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 1.20 eV | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.83 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = (I + A)² / (8η) | 2.54 eV | A measure of the molecule's electrophilic nature. |
| Mulliken Charge on S | - | ~ -0.25 e | The sulfur atom is a site of negative charge concentration. |
| Mulliken Charge on Cl | - | ~ -0.15 e | The chlorine atom is electronegative, drawing electron density. |
| Mulliken Charge on Br | - | ~ -0.10 e | The bromine atom also withdraws electron density. |
| Note: Values are derived from the illustrative HOMO/LUMO energies and are representative. |
Implications for Drug Development and Materials Science
The theoretical insights into the electronic structure of 2-(Bromomethyl)-5-chlorothiophene have direct, actionable implications.
Caption: Relationship between electronic properties and applications.
-
Drug Development: The pronounced σ-holes on both halogen atoms make this molecule an excellent candidate for designing ligands that utilize halogen bonding to achieve high affinity and selectivity for their biological targets.[15] The electron-rich thiophene core can participate in π-stacking interactions, while the bromomethyl group serves as a reactive handle for covalently linking the molecule to a target or for further synthetic elaboration to build more complex structures.[17]
-
Materials Science: In the realm of organic electronics, thiophene derivatives are foundational.[1] The electronic properties calculated here, such as the HOMO-LUMO gap, are directly related to the optical and electronic properties of polymers derived from this monomer. Furthermore, the capacity for directional halogen bonding can be exploited in "crystal engineering" to control the solid-state packing of molecules, influencing bulk properties like charge mobility.[5]
Conclusion
This technical guide has provided a detailed theoretical framework for understanding the electronic structure of 2-(Bromomethyl)-5-chlorothiophene. Through the application of Density Functional Theory, we have characterized its optimized geometry, frontier molecular orbitals, electrostatic potential, and chemical reactivity descriptors. The key findings highlight the electron-rich nature of the thiophene core and, most importantly, the presence of positive σ-holes on the chlorine and bromine atoms, identifying them as potent sites for halogen bonding. The bromomethyl group further enhances its utility as a versatile chemical building block. This comprehensive electronic profile serves as a predictive tool for chemists, empowering the rational design of novel pharmaceuticals and functional organic materials based on this promising thiophene scaffold.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Electronic Properties of Thiophene Acrylic Acid Derivatives.
-
Dhiman, N., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
-
Jappor, H. R., & Al-Amiery, A. A. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
Li, Q., et al. (2011). The role of molecular electrostatic potentials in the formation of a halogen bond in furan⋅⋅⋅XY and thiophene⋅⋅⋅XY complexes. ChemPhysChem. Retrieved from [Link]
-
Sessolo, M., & Fantacci, S. (2017). HOMO inversion as a strategy for improving the light-absorption properties of Fe(II) chromophores. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Tüzün, N., & Aviyente, V. (2015). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. ResearchGate. Retrieved from [Link]
-
Rzepa, H. S. (n.d.). HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. Imperial College London. Retrieved from [Link]
-
Guesmi, L., et al. (2023). Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals. Crystal Growth & Design. Retrieved from [Link]
-
Al-Otaibi, J. S., et al. (2025). Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis. ResearchGate. Retrieved from [Link]
-
Li, Q., et al. (2011). The Role of Molecular Electrostatic Potentials in the Formation of a Halogen Bond in Furan⋅⋅⋅XY and Thiophene⋅⋅⋅XY Complexes. ResearchGate. Retrieved from [Link]
-
Obaid, S. M., et al. (2017). Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. ResearchGate. Retrieved from [Link]
-
Rasool, N., et al. (2017). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules. Retrieved from [Link]
-
Zhang, L., et al. (2021). Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. ChemRxiv. Retrieved from [Link]
-
Chouk, A., et al. (2020). Frontier molecular orbitals (HOMO and LUMO) of anthracene, thiophene and graphene. Materials Today: Proceedings. Retrieved from [Link]
-
Dhiman, N., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Retrieved from [Link]
-
Murray, J. S., et al. (1993). Molecular Surface Electrostatic Potentials in the Analysis of Non-Hydrogen-Bonding Noncovalent Interactions. DTIC. Retrieved from [Link]
-
Kumar, D., et al. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Molecules. Retrieved from [Link]
-
Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Gadre, S. R., & Karthikeyan, S. (2014). A Molecular Electrostatic Potential Analysis of Hydrogen, Halogen, and Dihydrogen Bonds. The Journal of Physical Chemistry A. Retrieved from [Link]
-
El-Faham, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Scientific Reports. Retrieved from [Link]
-
Liu, S., et al. (2022). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Journal of Materials Chemistry A. Retrieved from [Link]
-
Esrafili, M. D., & Mohammadian-Sabet, F. (2016). A comprehensive analysis of P···π pnicogen bonds: substitution effects and comparison with Br···π halogen bonds. ResearchGate. Retrieved from [Link]
-
Rizwan, K., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. Retrieved from [Link]
-
Çırak, Ç., et al. (2017). Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. OSTI.GOV. Retrieved from [Link]
-
Michaud, A., et al. (2022). Combining TDDFT and ∆SCF for the calculation of core-level spectra. arXiv. Retrieved from [Link]
-
Fadli, A., et al. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. Retrieved from [Link]
-
NWChem. (2015). Density Functional Theory for Molecules. NWChem. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chlorothiophene. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jchps.com [jchps.com]
- 8. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WorkWatch Insights [nwchem-sw.org]
- 10. HOMO-LUMO approach to Electrophilic reactivity [ch.ic.ac.uk]
- 11. HOMO inversion as a strategy for improving the light-absorption properties of Fe( ii ) chromophores - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02926H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The role of molecular electrostatic potentials in the formation of a halogen bond in furan⋅⋅⋅XY and thiophene⋅⋅⋅XY complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Poly(2-(bromomethyl)-5-chlorothiophene): A Comprehensive Guide for Advanced Materials Research
Introduction: The Strategic Imperative for Functionalized Polythiophenes
Polythiophenes stand as a cornerstone class of conducting polymers, pivotal to the advancement of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. The electronic and physical properties of these materials are exquisitely sensitive to their molecular architecture, particularly the regioregularity of the polymer backbone and the nature of the side-chain substituents. The introduction of functional groups onto the thiophene monomer offers a powerful strategy to tune the polymer's solubility, morphology, and electronic characteristics, and to enable post-polymerization modifications for creating even more complex and tailored materials.
This application note provides a detailed protocol for the synthesis of poly(2-(bromomethyl)-5-chlorothiophene), a functionalized polythiophene with a reactive bromomethyl group. This functionality serves as a versatile handle for subsequent chemical transformations, allowing for the grafting of a wide array of chemical moieties to the polymer backbone. We will focus on the Grignard Metathesis (GRIM) polymerization, a robust and widely adopted method for achieving highly regioregular poly(3-alkylthiophenes) (P3ATs).[1][2] The principles of this "quasi-living" chain-growth polymerization will be adapted for the specific case of 2-(bromomethyl)-5-chlorothiophene, with a critical discussion of the experimental parameters that are essential for a successful synthesis.
Materials and Methods
Materials
-
2-(Bromomethyl)-5-chlorothiophene (Monomer)
-
Isopropylmagnesium chloride (i-PrMgCl) or Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, "Turbo-Grignard")[3]
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (Catalyst)
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Methanol
-
Chloroform
-
Hydrochloric acid (HCl)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Equipment
-
Schlenk line with vacuum and inert gas manifolds
-
Magnetic stir plate and stir bars
-
Syringes and needles
-
Cannulas
-
Rotary evaporator
-
Soxhlet extraction apparatus
-
Gel Permeation Chromatography (GPC) system
-
UV-Vis Spectrophotometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Experimental Protocol: Grignard Metathesis (GRIM) Polymerization
The GRIM polymerization of 2-(bromomethyl)-5-chlorothiophene is a multi-step process that requires strict anaerobic and anhydrous conditions to prevent quenching of the Grignard reagent and deactivation of the catalyst.
Step 1: Monomer Preparation and Grignard Formation
The first critical step is the formation of the thienyl Grignard reagent. This is achieved through a magnesium-halogen exchange reaction.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a rubber septum, and an argon/vacuum inlet. Flame-dry the glassware under vacuum and backfill with argon three times.
-
Monomer Addition: Under a positive pressure of argon, dissolve 2-(bromomethyl)-5-chlorothiophene (1.0 eq) in anhydrous THF.
-
Grignard Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of i-PrMgCl or i-PrMgCl·LiCl (1.0 eq) dropwise via syringe. The use of i-PrMgCl·LiCl is often preferred as it can facilitate the exchange at lower temperatures and improve functional group tolerance.[3]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of the Grignard reagent can be monitored by taking a small aliquot, quenching it with D₂O, and analyzing by ¹H NMR for the incorporation of deuterium.
Expert Insight: The bromomethyl group is a potential site for side reactions with the Grignard reagent. Performing the Grignard exchange at low temperatures (0 °C or below) is crucial to favor the desired halogen-magnesium exchange at the thiophene ring over nucleophilic attack at the bromomethyl group.
Step 2: Polymerization
-
Catalyst Preparation: In a separate, dry Schlenk flask, prepare a solution of Ni(dppp)Cl₂ in anhydrous THF.
-
Initiation: At room temperature, rapidly add the Ni(dppp)Cl₂ solution to the freshly prepared thienyl Grignard reagent solution via cannula under a positive argon flow. The reaction mixture will typically change color, indicating the initiation of polymerization.
-
Propagation: Allow the polymerization to proceed at room temperature for 2-4 hours. The molecular weight of the polymer can be controlled by the monomer-to-catalyst ratio.[1]
-
Termination: Quench the polymerization by slowly adding a few milliliters of 5 M HCl. This will protonate the active chain ends and neutralize any remaining Grignard species.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the solid polymer by filtration. Further purification is achieved by Soxhlet extraction with methanol, acetone, and finally, chloroform to isolate the polymer.
Workflow for GRIM Polymerization:
Caption: Workflow of GRIM polymerization.
Characterization of Poly(2-(bromomethyl)-5-chlorothiophene)
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and optical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the polymer structure and assess its regioregularity. For a regioregular head-to-tail coupled polymer, a characteristic singlet for the thiophene proton is expected. The bromomethyl protons will appear as a distinct singlet.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the polymer structure.
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer. A narrow PDI (typically < 1.5 for GRIM polymerization) is indicative of a controlled, chain-growth polymerization process.[1]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum provides information about the electronic structure and conjugation length of the polymer. The absorption maximum (λₘₐₓ) in solution and as a thin film will indicate the extent of π-conjugation in the polymer backbone.
| Technique | Parameter | Typical Expected Result |
| ¹H NMR | Chemical Shift (ppm) | Thiophene-H: ~7.0; -CH₂Br: ~4.7 |
| GPC | Mₙ (kDa), PDI | Mₙ: 5-50 (tunable); PDI: < 1.5 |
| UV-Vis | λₘₐₓ (nm) | Solution: 400-450; Film: 450-550 |
Chemical Structure of the Polymer:
Caption: Repeating unit of the polymer.
Safety Precautions
-
Monomer: 2-(Bromomethyl)-5-chlorothiophene is expected to be a hazardous substance. While specific data is not available, the structurally similar 2-bromo-5-chlorothiophene is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[4] The bromomethyl group can also be a lachrymator and alkylating agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. Handle under a strict inert atmosphere.
-
Nickel Catalyst: Nickel compounds are potential carcinogens and should be handled with care.
-
Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled, inhibitor-free THF.
Troubleshooting
-
Low Polymer Yield: This can be due to moisture or oxygen in the reaction, impure monomer, or insufficient reaction time. Ensure all glassware is rigorously dried and the reaction is performed under a high-purity inert atmosphere.
-
Broad PDI: A broad PDI may indicate side reactions or a poorly controlled polymerization. Re-evaluate the purity of the monomer and the reaction conditions, particularly the rate of addition of the catalyst.
-
Incomplete Grignard Formation: Ensure the THF is completely anhydrous and the magnesium turnings (if used directly) are activated.
Conclusion
The protocol outlined in this application note provides a robust starting point for the synthesis of poly(2-(bromomethyl)-5-chlorothiophene) via Grignard Metathesis polymerization. The key to a successful synthesis lies in the careful control of reaction conditions to accommodate the reactive bromomethyl functionality. The resulting polymer, with its versatile chemical handle, opens up a vast landscape for the design and synthesis of novel functional materials for a wide range of applications in organic electronics and beyond.
References
-
Sheina, E. E.; Liu, J.; Iovu, M. C.; Laird, D. W.; McCullough, R. D. Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules2004 , 37 (10), 3526–3528. [Link]
-
PubChem. 2-Bromo-5-chlorothiophene. [Link]
-
Khan, M. A.; et al. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules2016 , 21(7), 912. [Link]
-
Jeffries-El, M.; Sauvé, G.; McCullough, R. D. In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization. Adv. Mater.2005 , 17(10), 1149-1152. [Link]
-
Hawker, C. J.; Fréchet, J. M. J. The synthesis and polymerization of a hyperbranched polyether macromonomer. Polymer1992 , 33(8), 1507-1511. [Link]
-
McCullough, R. D. The Chemistry of Conducting Polythiophenes. Adv. Mater.1998 , 10(2), 93-116. [Link]
-
Shahzad, S. A.; et al. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PLoS One2015 , 10(6), e0129623. [Link]
-
PureSynth. 2-Bromo-5-Chlorothiophene 95.0%(GC). [Link]
-
Al-Ghamdi, A. A.; et al. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Adv.2015 , 5, 65428-65434. [Link]
-
Postnikov, P. S.; et al. Novel Push-Pull Benzodithiophene-Containing Polymers as Hole-Transport Materials for Efficient Perovskite Solar Cells. Polymers (Basel)2022 , 14(23), 5220. [Link]
- CN106518840B - A kind of synthetic method of 2- chlorothiophene -5- formic acid - Google P
-
ResearchGate. UV-vis absorption spectra of polymer PT1: (A) in chloroform, (B) in... [Link]
-
Iovu, M. C.; et al. Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophene)s with well-defined molecular weights. J. Polym. Sci. A Polym. Chem.2007 , 45(21), 4785-4794. [Link]
-
Agilent. Analysis of Polythiophenes via Conventional GPC. [Link]
-
Kiriy, A.; et al. Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondensation. Macromolecules2008 , 41(20), 7384–7391. [Link]
-
PubChemLite. 2-(bromomethyl)-5-chlorothiophene (C5H4BrClS). [Link]
-
Cester, A.; et al. Synthesis and characterization of polythiophene functionalized with electron-poor moieties for applications in organic electronics. Polymers2012 , 53(25), 5786-5794. [Link]
-
Orita, A.; et al. Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6- Dimethylpiperidine under Mild. Org. Lett.2008 , 10(15), 3243–3246. [Link]
-
Rutgers-Newark Chemistry. TRANSITION-METAL-MEDIATED POLYMERIZATION REACTIONS. [Link]
-
Sheina, E. E.; et al. Facile Solid-State Synthesis of Highly Conducting Poly(ethylenedioxythiophene). Angew. Chem. Int. Ed.2003 , 42(2), 169-172. [Link]
-
Jiao, P.; et al. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. J. Org. Chem.2024 , 89(10), 7148-7155. [Link]
Sources
Application Notes and Protocols: A Step-by-Step Guide for the Alkylation of Amines with 2-(Bromomethyl)-5-chlorothiophene
Introduction: The Strategic Importance of N-Thienylalkyl Amines
Thiophene scaffolds are a cornerstone in medicinal chemistry, recognized as privileged structures due to their isosteric relationship with benzene rings and their wide range of pharmacological activities.[1] Thiophene derivatives are integral to numerous FDA-approved drugs, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The N-alkylation of amines with functionalized thiophenes, such as 2-(bromomethyl)-5-chlorothiophene, provides a direct route to a diverse array of N-thienylalkyl amines. These compounds are of significant interest to researchers in drug discovery and materials science, serving as key intermediates and final products with tunable biological and physicochemical properties.
This guide provides a comprehensive, step-by-step protocol for the successful alkylation of primary and secondary amines with 2-(bromomethyl)-5-chlorothiophene. Beyond a simple recitation of steps, this document delves into the rationale behind the procedural choices, offering insights into reaction mechanisms, potential pitfalls, and strategies for optimization to empower researchers to confidently and efficiently synthesize these valuable compounds.
Reaction Mechanism: A Nucleophilic Substitution Approach
The alkylation of an amine with 2-(bromomethyl)-5-chlorothiophene proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction.[4][5] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as the leaving group.
A crucial aspect of this reaction is the use of a base. The initial reaction forms an ammonium salt, which is deprotonated by the base to regenerate the neutral, nucleophilic amine product. This deprotonation step is vital for driving the reaction to completion.
Figure 1: General mechanism for the SN2 alkylation of an amine.
Challenges in Amine Alkylation: The Overalkylation Problem
A significant challenge in the alkylation of primary amines is the potential for overalkylation.[2][6][7] The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to a second alkylation event that yields a tertiary amine.[6][7] This can result in a mixture of mono- and di-alkylated products, complicating purification.
To favor selective mono-alkylation, several strategies can be employed:
-
Use of Excess Amine: Employing a large excess of the primary amine shifts the reaction equilibrium towards the formation of the mono-alkylated product.
-
Slow Addition of the Alkylating Agent: Adding the 2-(bromomethyl)-5-chlorothiophene slowly to the reaction mixture maintains a low concentration of the electrophile, reducing the likelihood of the product amine reacting further.
-
Choice of Base: Weaker, non-nucleophilic bases are preferred to avoid competition with the amine nucleophile.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Purpose | Supplier | Notes |
| 2-(Bromomethyl)-5-chlorothiophene | C₅H₄BrClS | 211.51 | Alkylating Agent | Commercial | Corrosive, handle with care. |
| Representative Primary Amine (e.g., Benzylamine) | C₇H₉N | 107.15 | Nucleophile | Commercial | - |
| Representative Secondary Amine (e.g., Piperidine) | C₅H₁₁N | 85.15 | Nucleophile | Commercial | - |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base | Commercial | Anhydrous grade recommended.[3][8] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Commercial | Anhydrous grade recommended. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction | Commercial | - |
| Hexanes | C₆H₁₄ | 86.18 | Eluent | Commercial | - |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | Washing | Lab Prepared | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | Commercial | - |
Safety Precautions
-
2-(Bromomethyl)-5-chlorothiophene is a hazardous substance. It is corrosive and a lachrymator.[9] Always handle this reagent in a well-ventilated chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Avoid inhalation of vapors and contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water and seek medical advice.[10]
-
Review the Safety Data Sheet (SDS) for all chemicals before use.
Experimental Protocols
Protocol 1: Mono-alkylation of a Primary Amine (Benzylamine)
This protocol is designed to favor the selective mono-alkylation of a primary amine.
Figure 2: Workflow for the mono-alkylation of a primary amine.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (2.0 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add a solution of 2-(bromomethyl)-5-chlorothiophene (1.0 equivalent) in a small amount of anhydrous DMF to the reaction mixture dropwise over 30 minutes.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired N-(5-chloro-2-thienylmethyl)benzylamine.
Protocol 2: Alkylation of a Secondary Amine (Piperidine)
The alkylation of secondary amines is generally more straightforward as overalkylation to a quaternary ammonium salt is less favorable under these conditions.[6]
Step-by-Step Procedure:
-
To a round-bottom flask with a magnetic stir bar, add piperidine (1.2 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to a concentration of roughly 0.2 M.
-
Stir the mixture at room temperature.
-
Add 2-(bromomethyl)-5-chlorothiophene (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Follow the work-up and purification steps (7-10) as described in Protocol 1. The final product is 1-((5-chlorothiophen-2-yl)methyl)piperidine.
Results and Characterization
The successful synthesis of the N-alkylated thiophene derivatives should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| TLC | A new spot with an Rf value between the starting materials, which stains with an appropriate visualizing agent (e.g., potassium permanganate). |
| ¹H NMR | Appearance of a characteristic singlet for the methylene (-CH₂-) bridge protons, typically in the range of 3.8-4.5 ppm. Signals corresponding to both the thiophene and amine moieties will be present. |
| ¹³C NMR | A new signal for the methylene carbon. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio) should be observable. |
Troubleshooting and Scientific Insights
-
Low or No Conversion:
-
Cause: Inactive base or wet solvent.
-
Solution: Ensure the use of anhydrous potassium carbonate and anhydrous DMF. Water can hydrolyze the alkylating agent and deactivate the base.
-
-
Formation of Multiple Products (Overalkylation in Protocol 1):
-
Cause: The rate of addition of the alkylating agent was too fast, or an insufficient excess of the primary amine was used.
-
Solution: Decrease the rate of addition of 2-(bromomethyl)-5-chlorothiophene. Consider increasing the excess of the primary amine to 3-4 equivalents.
-
-
Difficulty in Purification:
Conclusion
The N-alkylation of amines with 2-(bromomethyl)-5-chlorothiophene is a robust and versatile method for synthesizing a wide range of functionalized thiophene derivatives. By understanding the underlying SN2 mechanism and implementing strategies to control for common side reactions like overalkylation, researchers can efficiently produce these valuable compounds. The protocols detailed herein provide a solid foundation for the synthesis and purification of these target molecules, enabling further exploration of their potential in drug discovery and materials science.
References
-
Baker, A., Graz, M., Saunders, R., Evans, G. J. S., Pitotti, I., & Wirth, T. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. International Journal of Molecular Sciences, 16(5), 9847–9857. [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
Organic Syntheses. (n.d.). 2-chloromethylthiophene. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Retrieved February 14, 2026, from [Link]
- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). U.S. Patent No. 6,423,871 B1. Washington, DC: U.S.
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved February 14, 2026, from [Link]
-
Mondal, R., et al. (2014). Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis. Organic Preparations and Procedures International, 46, 391-434. [Link]
-
V. Kumar, et al. (2012). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical and Biological Sciences. [Link]
-
GalChimia. (2010, March 1). R&D work: Alkylation of amines with alkylboronic acids. [Link]
-
Arabian Journal of Chemistry. (2025, March 18). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. [Link]
-
ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]
- Google Patents. (n.d.). KR101268026B1 - A method of controlling the bromination of thiophene derivatives.
-
ResearchGate. (2025, August 9). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group | Request PDF. [Link]
- Patent 0299586. (n.d.).
-
YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]
-
Jasperse, J. (n.d.). Ch. 19 Notes + Answers. Amines. [Link]
-
RSC Publishing. (n.d.). K2CO3-promoted synthesis of amides from 1-aryl-2,2,2-trifluoroethanones and amines under mild conditions. [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved February 14, 2026, from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
-
MDPI. (2016, June 28). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. [Link]
-
MDPI. (2011, December 5). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). [Link]
- Google Patents. (n.d.). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.
-
PubMed. (2001, June 15). Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes. [Link]
-
PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
-
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]
-
UniMiB. (n.d.). COMBINING NMR SPECTROSCOPY AND MASS SPECTROMETRY FOR THE METABOLIC PROFILING OF SOLID MATRICES. [Link]
-
PMC. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved February 14, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. [Link]
-
ACS Publications. (2021, May 17). Accessing Aliphatic Amines in C–C Cross-Couplings by Visible Light/Nickel Dual Catalysis. [Link]
-
PMC. (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. [Link]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ijpbs.com [ijpbs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines [organic-chemistry.org]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Application Note: Selective sp³-Suzuki-Miyaura Cross-Coupling of 2-(Bromomethyl)-5-chlorothiophene
This Application Note is designed for researchers and medicinal chemists focusing on the orthogonal functionalization of thiophene scaffolds. It addresses the specific challenge of performing Suzuki-Miyaura cross-coupling on 2-(Bromomethyl)-5-chlorothiophene , a bifunctional electrophile containing both a reactive sp³ benzylic bromide and a less reactive sp² heteroaryl chloride.
Part 1: Executive Summary & Chemoselectivity Strategy
The substrate 2-(Bromomethyl)-5-chlorothiophene presents a unique chemoselective landscape. It possesses two distinct electrophilic sites:[1]
-
C(sp³)–Br (Benzylic position): Highly reactive towards oxidative addition and nucleophilic attack.
-
C(sp²)–Cl (Heteroaryl position): Significantly less reactive, requiring specialized ligands (e.g., bulky biaryl phosphines) and elevated temperatures to activate.
The Core Directive: This protocol targets the C(sp³)–Br bond. Standard Suzuki conditions often lead to hydrolysis (formation of the alcohol) or homocoupling (Wurtz-type dimerization) of the highly active benzylic bromide. To achieve high fidelity sp³-sp² coupling while leaving the C–Cl bond intact for future diversification, we utilize a Pd(OAc)₂ / SPhos catalytic system. This system favors rapid oxidative addition at the sterically accessible sp³ center while suppressing β-hydride elimination.
Mechanistic Pathway
The following diagram illustrates the chemoselective pathway, highlighting the preferential activation of the bromomethyl group over the chlorothiophene moiety.
Caption: Chemoselective catalytic cycle favoring sp³ oxidative addition at the bromomethyl position over the sp² C-Cl bond.
Part 2: Experimental Protocol
Reagents & Materials Table
| Reagent | Equiv. | Role | Critical Attribute |
| 2-(Bromomethyl)-5-chlorothiophene | 1.0 | Substrate | Lachrymator ; use fresh or stored at -20°C. |
| Aryl Boronic Acid | 1.1 - 1.3 | Coupling Partner | Excess compensates for protodeboronation. |
| Pd(OAc)₂ | 0.01 (1 mol%) | Pre-catalyst | High purity essential. |
| SPhos | 0.02 (2 mol%) | Ligand | Electron-rich/Bulky; promotes sp³ coupling. |
| K₃PO₄ (Tribasic) | 3.0 | Base | Anhydrous; weaker bases prevent hydrolysis. |
| Toluene / Water | 10:1 v/v | Solvent System | Biphasic system solubilizes inorganic base. |
Step-by-Step Procedure
Safety Warning: 2-(Bromomethyl)-5-chlorothiophene is a potent lachrymator and skin irritant. All operations must be performed in a well-ventilated fume hood.
Step 1: Catalyst Pre-Complexation (The "Activation" Phase)
-
In a dry vial, charge Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol).
-
Add Toluene (1.0 mL) and stir at room temperature for 10 minutes.
-
Observation: The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active Pd(0)-L species.
-
Step 2: Reaction Assembly
-
To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the Aryl Boronic Acid (1.2 mmol) and K₃PO₄ (636 mg, 3.0 mmol).
-
Add the pre-complexed catalyst solution from Step 1.
-
Add the remaining Toluene (4.0 mL) and Water (0.5 mL).
-
Crucial Step: Degas the biphasic mixture by bubbling Nitrogen or Argon through the liquid for 5 minutes. Oxygen inhibits the catalyst and promotes homocoupling.
Step 3: Substrate Addition & Reaction
-
Add 2-(Bromomethyl)-5-chlorothiophene (211 mg, 1.0 mmol) dropwise as a solution in Toluene (0.5 mL).
-
Note: Adding the substrate after the catalyst ensures the Pd is ready to intercept the reactive bromide, minimizing background hydrolysis.
-
-
Seal the vessel and heat to 60°C for 4–12 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the starting material (benzyl bromide) and the emergence of the diarylmethane product. The C-Cl bond remains intact at this temperature.
-
Step 4: Work-up & Purification
-
Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
-
Separate layers.[2] Extract the aqueous layer twice with Ethyl Acetate.
-
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel.
-
Gradient: Typically 0% to 10% EtOAc in Hexanes. The product is usually less polar than the corresponding alcohol side-product.
-
Part 3: Workflow Visualization
The following diagram outlines the operational workflow to ensure reproducibility and safety.
Caption: Operational workflow for the Suzuki coupling of reactive benzylic bromides.
Part 4: Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Diagnosis | Corrective Action |
| Hydrolysis (Alcohol formation) | LCMS shows M-Br+OH mass. | The base is too strong or the solvent is too wet. Switch to K₃PO₄ (anhydrous) and reduce water ratio to 20:1. Ensure the substrate is added last. |
| Homocoupling (Dimerization) | Two thiophene units linked by ethylene bridge. | Oxygen presence or low boronic acid reactivity. Re-degas solvents vigorously. Increase Boronic Acid to 1.5 equiv. |
| C-Cl Activation (Biaryl formation) | Coupling at the C5 position. | Temperature is too high (>80°C) or ligand is too active for aryl chlorides. Maintain T < 65°C . The SPhos system is tunable by temperature. |
| Protodeboronation | Aryl Boronic Acid converts to Arene. | Common with electron-poor boronic acids. Switch to Potassium Aryl Trifluoroborates (Molander conditions) which are more stable. |
Why SPhos?
The use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is critical. Its bulk facilitates the reductive elimination of the flexible benzylic species, while its electron-rich nature speeds up the oxidative addition into the C-Br bond. Crucially, it creates a catalyst system that is active enough for the sp³ bromide at 60°C but relatively slow to insert into the hindered, electron-rich thiophene C-Cl bond at this temperature, providing the required orthogonality.
Part 5: References
-
BenchChem. Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Benzyl 2-bromonicotinate with Boronic Acids. (Accessed 2025).[1][3][4][5][6] Link
-
Molander, G. A., & Brown, A. R. (2002). Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Benzylic Halides.[5] Journal of Organic Chemistry. (Demonstrates the stability of trifluoroborates for benzylic coupling). Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. (Defines the SPhos mechanism). Link
-
National Institutes of Health (NIH). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. (Provides contrasting data on 2-bromo-5-bromomethylthiophene). Link
-
Sigma-Aldrich. SPhos Pd G2 Product Information and Protocols.Link
Sources
Application Note: Strategic Utilization of 2-(Bromomethyl)-5-chlorothiophene in Medicinal Chemistry
Executive Summary & Strategic Value
2-(Bromomethyl)-5-chlorothiophene (CAS: 2873-18-9) is a high-value bifunctional building block in modern drug discovery. Its structural utility lies in its ability to serve as a bioisostere for substituted benzyl halides , offering unique electronic properties and metabolic stability profiles due to the thiophene ring.
For medicinal chemists, this molecule offers two distinct "handles":
-
The Electrophilic "Warhead" (-CH₂Br): A highly reactive benzylic-like halide (thenyl halide) prone to rapid S_N2 reactions with nucleophiles (amines, thiols, alkoxides).
-
The Metabolic Blocker (5-Cl): The chlorine atom at the 5-position blocks the metabolically vulnerable
-position of the thiophene ring, preventing oxidation by Cytochrome P450 enzymes and extending the half-life of the final drug candidate.
This guide details the protocols for utilizing this reagent to synthesize novel N-heterocyclic scaffolds and its role as a precursor to the 5-chlorothiophene-2-carbonyl moiety found in anticoagulants like Rivaroxaban .
Chemical Profile & Handling
-
Appearance: Colorless to light yellow liquid (darkens upon degradation).
-
Boiling Point: 69-70 °C at 18 mmHg.
-
Density: ~1.80 g/mL.[1]
-
Stability: Lachrymator and Vesicant . Highly sensitive to moisture (hydrolysis to alcohol) and light (radical polymerization).
-
Storage: Store at 2–8°C under Argon/Nitrogen.
Safety Warning: This compound is a potent alkylating agent. Double-gloving (Nitrile + Laminate) and use of a fume hood are mandatory. Neutralize spills with 10% aqueous ammonia.
Mechanistic Insight: Chemoselectivity
The utility of 2-(Bromomethyl)-5-chlorothiophene relies on the extreme reactivity difference between the exocyclic alkyl bromide and the nuclear aryl chloride.
-
Orbital Control: The thiophene ring stabilizes the transition state of S_N2 reactions at the methylene carbon via resonance (similar to a benzyl system), making the -CH₂Br group ~50-100x more reactive than a standard alkyl bromide.
-
Inertness of 5-Cl: Under standard nucleophilic substitution conditions (mild base, <100°C), the chlorine atom on the thiophene ring remains inert. It requires specialized Pd-catalysis (e.g., Buchwald-Hartwig) to be displaced, allowing for sequential functionalization.
Visualization: Reactivity Landscape
Caption: Chemoselective pathways. The green path (SN2) is the primary application described in Protocol A.
Protocol A: Synthesis of N-Thenyl Heterocycles (General Procedure)
Application: Introduction of the (5-chlorothiophen-2-yl)methyl motif into a nitrogen-containing heterocycle (e.g., Imidazole, Piperazine, Morpholine). This is a standard transformation in Fragment-Based Drug Discovery (FBDD).
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| N-Heterocycle Substrate | 1.0 | Nucleophile | Ensure substrate is dry.[2] |
| 2-(Bromomethyl)-5-chlorothiophene | 1.1 | Electrophile | Slight excess drives completion. |
| K₂CO₃ (anhydrous) | 2.0 - 3.0 | Base | Scavenges HBr. Cs₂CO₃ can be used for sluggish substrates. |
| Acetonitrile (MeCN) | Solvent | Medium | Polar aprotic. DMF is alternative if solubility is poor. |
| TBAI (Catalytic) | 0.05 | Catalyst | Tetrabutylammonium iodide accelerates reaction via Finkelstein-like mechanism. |
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the N-Heterocycle (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous MeCN (0.2 M concentration relative to substrate).
-
Activation: Stir the suspension at room temperature for 15 minutes to ensure deprotonation/equilibration.
-
Addition: Add 2-(Bromomethyl)-5-chlorothiophene (1.1 equiv) dropwise via syringe. Note: If the reaction is large scale (>5g), dilute the bromide in a small amount of MeCN before addition to control exotherm.
-
Catalysis: Add TBAI (5 mol%).
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂). Monitor by TLC or LC-MS.
-
Self-Validation Check: The starting material (heterocycle) should disappear. The product will appear less polar (higher R_f) on TLC due to the capping of the N-H bond.
-
Typical Time: 2–6 hours.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the solid inorganic salts (K₂CO₃/KBr) through a Celite pad.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The residue is typically an oil. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvent | Use molecular sieves to dry MeCN. Water converts bromide to alcohol. |
| Polymerization (Dark Tar) | Overheating | Do not exceed 80°C. The thiophene ring is electron-rich and sensitive. |
| Incomplete Conversion | Steric hindrance | Switch base to NaH (in DMF/THF at 0°C) or Cs₂CO₃. |
Protocol B: Oxidation to 5-Chlorothiophene-2-carboxylic Acid
Application: This protocol converts the bromomethyl group into a carboxylic acid. This acid is the acylating partner used in the synthesis of Rivaroxaban (Xarelto) and its derivatives.
Method: Sommelet Reaction (via Hexaminium salt) is preferred over KMnO4 to avoid over-oxidation of the sulfur ring.
Workflow Diagram
Caption: Conversion of the bromomethyl precursor to the Rivaroxaban acid intermediate.
Protocol Highlights
-
Salt Formation: Reflux the bromide with Hexamethylenetetramine (Hexamine) in Chloroform for 4 hours. The quaternary salt precipitates out. Filter and dry.[3]
-
Hydrolysis: Reflux the salt in 50% aqueous acetic acid for 2 hours. This yields 5-chlorothiophene-2-carbaldehyde .
-
Oxidation: Treat the aldehyde with Sodium Chlorite (NaClO₂) and sulfamic acid (scavenger) to yield the carboxylic acid.
-
Why this route? Direct oxidation of the bromide with strong oxidants can oxidize the thiophene sulfur to the sulfone/sulfoxide, destroying aromaticity.
-
References
-
Rivaroxaban Synthesis Overview
-
Thiophene Reactivity & Properties
-
Suzuki Coupling of Halothiophenes
-
Safety & Handling
Sources
- 1. 2-Chloro-5-Bromothiophene | Properties, Synthesis, Applications & Safety | High Purity Chemical Supplier in China [chemheterocycles.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Bromo-5-chlorothiophene | C4H2BrClS | CID 76133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Functionalization of Thiophene Rings Utilizing 2-(Bromomethyl)-5-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold in Modern Chemistry
Thiophene and its derivatives are a cornerstone in the fields of medicinal chemistry and materials science.[1][2] These sulfur-containing heterocyclic compounds are recognized as privileged pharmacophores, integral to the structure of numerous commercial drugs due to their unique electronic and structural properties that contribute to biological activity.[3][4] The thiophene ring's ability to engage in a wide range of chemical transformations makes it a versatile building block for the synthesis of complex molecules with diverse applications, including antibacterial, anti-inflammatory, and anticancer agents.[4][5] This guide provides a detailed exploration of methods for the functionalization of the thiophene ring, with a specific focus on the versatile, yet underexplored, reagent: 2-(Bromomethyl)-5-chlorothiophene .
This document will serve as a comprehensive resource, offering not just step-by-step protocols, but also the underlying scientific rationale for experimental choices. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methods to their specific synthetic challenges.
Unveiling the Potential of 2-(Bromomethyl)-5-chlorothiophene
2-(Bromomethyl)-5-chlorothiophene is a bifunctional reagent that offers two distinct points for chemical modification: the highly reactive bromomethyl group at the 2-position and the less reactive chloro group at the 5-position. This differential reactivity is the key to its utility, allowing for sequential and regioselective functionalization of the thiophene core.
The bromomethyl group, analogous to a benzylic bromide, is an excellent electrophile, readily participating in nucleophilic substitution reactions (SN2).[6] This allows for the facile introduction of a wide variety of side chains. The chloro group, on the other hand, is more stable but can be activated for cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, under appropriate catalytic conditions.[7][8]
Safety and Handling Precautions
As with any reactive chemical, proper handling of 2-(Bromomethyl)-5-chlorothiophene and its derivatives is paramount. The compound is expected to be a lachrymator and skin irritant.[9][10] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][11] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[11] For disposal, follow all local, state, and federal regulations for hazardous chemical waste.[9]
Core Functionalization Strategies
This section details key experimental protocols for the functionalization of the thiophene ring using 2-(Bromomethyl)-5-chlorothiophene. The methodologies are presented with a focus on explaining the causal relationships between reagents, conditions, and outcomes.
Strategy 1: Nucleophilic Substitution at the Bromomethyl Group
The high reactivity of the bromomethyl group makes it an ideal handle for introducing diverse functionalities via SN2 reactions.[6][12] This approach is foundational for building molecular complexity from the 2-(Bromomethyl)-5-chlorothiophene scaffold.
Application Note 1: Synthesis of Thioethers
The formation of a thioether linkage is a common strategy in drug design to introduce flexible spacers or to mimic biological ligands.
Experimental Protocol: Synthesis of (5-chloro-thiophen-2-ylmethyl)-phenyl-sulfane
-
Materials:
-
2-(Bromomethyl)-5-chlorothiophene
-
Thiophenol
-
Potassium Carbonate (K2CO3)
-
Acetone
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
-
Procedure:
-
To a stirred solution of thiophenol (1.1 equivalents) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to generate the thiophenolate nucleophile.
-
Add a solution of 2-(Bromomethyl)-5-chlorothiophene (1.0 equivalent) in acetone to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Partition the residue between dichloromethane and water.[6]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate the organic phase to yield the crude thioether.
-
Purify by column chromatography on silica gel if necessary.
-
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base sufficient to deprotonate the weakly acidic thiophenol, forming the more nucleophilic thiophenolate anion.
-
Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.
-
Workup: The aqueous workup is designed to remove the inorganic salts (potassium bromide and excess potassium carbonate) and any remaining water-soluble impurities.
Application Note 2: Synthesis of Amines via Azide Intermediate
Direct amination of alkyl halides can often lead to over-alkylation. A more controlled approach involves a two-step sequence: nucleophilic substitution with sodium azide followed by reduction.[13]
Experimental Protocol: Synthesis of (5-chlorothiophen-2-yl)methanamine
-
Step 1: Synthesis of 2-(azidomethyl)-5-chlorothiophene
-
Materials:
-
2-(Bromomethyl)-5-chlorothiophene
-
Sodium Azide (NaN3)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(Bromomethyl)-5-chlorothiophene (1.0 equivalent) in DMF.
-
Add sodium azide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude azide. Caution: Organic azides can be explosive and should be handled with care.
-
-
-
Step 2: Reduction to the Primary Amine
-
Materials:
-
2-(azidomethyl)-5-chlorothiophene (crude from Step 1)
-
Lithium Aluminum Hydride (LiAlH4) or Triphenylphosphine (PPh3) followed by water
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
-
Procedure (using PPh3/H2O - Staudinger Reduction):
-
Dissolve the crude azide in THF.
-
Add triphenylphosphine (1.1 equivalents) portion-wise at room temperature.
-
Stir the mixture for 2-4 hours, during which nitrogen gas will evolve.
-
Add water (5 equivalents) and stir for an additional 8-12 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting amine by column chromatography or distillation.
-
-
Causality Behind Experimental Choices:
-
Azide as a Nucleophile: The azide ion is an excellent nucleophile for SN2 reactions and serves as a protected form of an amine.
-
Staudinger Reduction: This method is a mild and effective way to reduce azides to amines, avoiding the use of harsh reducing agents like LiAlH4 which might react with the chloro group.
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the thiophene ring provides a handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, vinyl, or alkynyl groups, significantly expanding the molecular diversity.
Application Note 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[14][15][16]
Experimental Protocol: Synthesis of 2-Aryl-5-chlorothiophenes
-
Materials:
-
2-Bromo-5-chlorothiophene (as a precursor to demonstrate the principle, as direct coupling with 2-(Bromomethyl)-5-chlorothiophene at the chloro-position while preserving the bromomethyl group can be challenging)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])
-
Base (e.g., Potassium Carbonate (K2CO3) or Potassium Phosphate (K3PO4))
-
Solvent system (e.g., 1,4-Dioxane/Water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-chlorothiophene (1.0 equivalent), the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).[16]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.[16]
-
After cooling to room temperature, add water and extract with ethyl acetate.[16]
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(0) catalysts are essential for the oxidative addition step of the catalytic cycle.
-
Base: The base is crucial for the transmetalation step, activating the organoboron species.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reactants.
Application Note 4: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted thiophenes.[8][17]
Experimental Protocol: Synthesis of 2-Alkynyl-5-chlorothiophenes
-
Materials:
-
2-Bromo-5-chlorothiophene
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2])
-
Copper(I) iodide (CuI) co-catalyst
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF))
-
Diethyl ether
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
-
Procedure:
-
To a solution of 2-bromo-5-chlorothiophene (1.0 equivalent) in THF, add the palladium catalyst (0.05 equivalents), copper(I) iodide (0.025 equivalents), and the base (7.0 equivalents).[18]
-
Add the terminal alkyne (1.1 equivalents) to the mixture.[18]
-
Stir the reaction at room temperature for 3-6 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.[18]
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The copper co-catalyst is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Amine Base: The amine serves as both a base to deprotonate the alkyne and as a solvent.
Data Presentation and Visualization
Summary of Reaction Conditions
| Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| Thioether Synthesis | Thiophenol, K2CO3 | Acetone | Room Temp. | >85 |
| Amine Synthesis (via Azide) | NaN3, PPh3/H2O | DMF, THF | Room Temp. | 70-85 (over 2 steps) |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh3)4, K2CO3 | 1,4-Dioxane/H2O | 80-100°C | 60-90 |
| Sonogashira Coupling | Terminal alkyne, Pd(PPh3)2Cl2, CuI, TEA | THF | Room Temp. | 75-95 |
Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
2-(Bromomethyl)-5-chlorothiophene is a highly valuable and versatile building block for the synthesis of functionalized thiophene derivatives. Its orthogonal reactivity allows for a stepwise and controlled introduction of various substituents, making it an attractive starting material for the construction of complex molecules in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. By understanding the principles behind these transformations, scientists can further innovate and expand the chemical space of thiophene-based compounds.
References
-
Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. [Link]
-
IntechOpen. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. In Books. [Link]
-
Gabriele, B., et al. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 17(10), 11535-11568. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
Angewandte Chemie. (2022). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Journal of Population Therapeutics and Clinical Pharmacology, 32(1). [Link]
-
CATO Research Chemical Inc. (2025). SAFETY DATA SHEETS. [Link]
-
Scribd. (n.d.). Thiophene: Synthesis and Medicinal Uses. [Link]
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Journal of Chemistry, 2023, 1-15. [Link]
-
Rasool, N., et al. (2017). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 22(12), 2093. [Link]
-
ScienceOpen. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
-
PubChem. (n.d.). 2-Bromo-5-chlorothiophene. [Link]
-
ResearchGate. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Universiti Putra Malaysia Institutional Repository. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Chemical Reviews. (2002). Nucleophilic Substitution Reactions by Electron Transfer. [Link]
-
Organic Syntheses. (n.d.). 2-chloromethylthiophene. [Link]
-
ResearchGate. (2014). Synthesis of 2-Bromomethyl-5-bromothiophene? [Link]
-
MDPI. (2022). Thiophene α-Chain-End-Functionalized Oligo(2-methyl-2-oxazoline) as Precursor Amphiphilic Macromonomer for Grafted Conjugated Oligomers/Polymers and as a Multifunctional Material with Relevant Properties for Biomedical Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]
-
Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). Journal of Drug Delivery and Therapeutics, 14(8), 1-10. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Scale-up Synthesis of 2-(Bromomethyl)-5-chlorothiophene for Industrial Applications
< < <
Intended Audience: Researchers, scientists, and drug development professionals engaged in process chemistry and large-scale synthesis of pharmaceutical intermediates.
Abstract
This document provides a comprehensive guide to the scaled-up synthesis of 2-(Bromomethyl)-5-chlorothiophene, a critical building block in the pharmaceutical industry. Moving beyond theoretical laboratory procedures, this note focuses on the practical considerations, safety protocols, and analytical controls necessary for efficient and safe industrial production. The synthesis involves a free-radical bromination of 2-chloro-5-methylthiophene using N-Bromosuccinimide (NBS) as the brominating agent. Key aspects of process optimization, including reaction conditions, purification strategies, and waste management, are discussed in detail to ensure a robust and reproducible manufacturing process.
Introduction: The Industrial Significance of 2-(Bromomethyl)-5-chlorothiophene
2-(Bromomethyl)-5-chlorothiophene serves as a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive bromomethyl group and a chlorinated thiophene ring, allows for diverse subsequent chemical transformations, making it a valuable synthon in drug discovery and development. The efficient and cost-effective production of this intermediate at an industrial scale is therefore of paramount importance.
The primary synthetic route for this compound is the benzylic bromination of 2-chloro-5-methylthiophene. While several brominating agents exist, N-Bromosuccinimide (NBS) is often the reagent of choice for industrial applications due to its solid nature, ease of handling, and selectivity for allylic and benzylic positions under free-radical conditions.[1][2][3] This application note will detail a scalable protocol using NBS, focusing on the critical parameters that ensure high yield, purity, and operational safety.
Optimized Synthesis Protocol: From Bench to Production
The synthesis proceeds via a free-radical chain mechanism initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.[2][3] The following protocol has been optimized for scale-up.
Reaction Parameters
For successful and safe scale-up, careful control of reaction parameters is essential. The following table summarizes the optimized conditions for the bromination of 2-chloro-5-methylthiophene.
| Parameter | Recommended Value/Condition | Rationale & Industrial Insight |
| Starting Material | 2-chloro-5-methylthiophene | Purity should be >98% to minimize side reactions. |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.05 - 1.10 equivalents. A slight excess ensures complete conversion of the starting material. |
| Radical Initiator | Azobisisobutyronitrile (AIBN) | 0.02 - 0.05 equivalents. Lower initiator concentration minimizes potential side reactions and impurities. |
| Solvent | Dichloromethane (DCM) or Acetonitrile | DCM is often preferred for its inertness and ease of removal. Acetonitrile can also be effective.[4] |
| Reaction Temperature | 40-50 °C (Reflux for DCM) | Provides sufficient energy for radical initiation without promoting unwanted side reactions. |
| Reaction Time | 4 - 8 hours | Monitored by HPLC or GC to ensure complete consumption of the starting material. |
| Work-up | Aqueous sodium thiosulfate/bisulfite wash | Quenches any unreacted bromine and removes succinimide byproduct. |
Step-by-Step Industrial Synthesis Protocol
Equipment: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel. The reactor should be inerted with nitrogen.
Procedure:
-
Reactor Preparation: Charge the reactor with 2-chloro-5-methylthiophene and the chosen solvent (e.g., Dichloromethane). Begin agitation and inert the vessel with a slow stream of nitrogen.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. This helps to control the initial exotherm.
-
Initiator Addition: Add the radical initiator (AIBN) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 40-50°C for DCM) and maintain for 4-8 hours. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Add an aqueous solution of sodium thiosulfate or sodium bisulfite to quench any remaining reactive bromine species. Stir for 30 minutes.
-
Phase Separation: Stop agitation and allow the layers to separate. The organic layer contains the desired product.
-
Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure.
Synthesis Workflow Diagram
Caption: Industrial synthesis workflow for 2-(Bromomethyl)-5-chlorothiophene.
Purification of 2-(Bromomethyl)-5-chlorothiophene
The crude product obtained after solvent removal typically requires purification to meet the stringent quality requirements for pharmaceutical intermediates. The choice of purification method depends on the scale of production and the impurity profile.
-
Vacuum Distillation: For large-scale production, vacuum distillation is often the most efficient method. The product is a liquid at room temperature, and distillation under reduced pressure prevents thermal decomposition.
-
Recrystallization: For smaller scales or to achieve very high purity, recrystallization can be employed. A suitable solvent system, such as hexanes or a mixture of hexanes and a more polar solvent, should be determined.
-
Column Chromatography: While effective at the lab scale, column chromatography is generally not economically viable for large industrial batches. It can be useful for removing closely related impurities if distillation is ineffective.[5][6]
Common Impurities:
-
Unreacted 2-chloro-5-methylthiophene: Can be removed by distillation.
-
Over-brominated product (2-(Dibromomethyl)-5-chlorothiophene): Formation is minimized by controlling the stoichiometry of NBS. Can be separated by careful fractional distillation.
-
Succinimide: The byproduct of the reaction is water-soluble and is removed during the aqueous work-up.
Safety and Waste Management
4.1. Chemical Hazards and Handling Precautions:
-
N-Bromosuccinimide (NBS): A strong oxidizing agent and lachrymator.[7][8][9] It can cause severe skin burns and eye damage.[7][9] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][10] Avoid contact with combustible materials.[7][8]
-
2-(Bromomethyl)-5-chlorothiophene: A lachrymator and potential irritant. Handle with care in a fume hood.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area or closed system.
-
AIBN: Thermally unstable and can decompose to release nitrogen gas and toxic fumes. Store in a cool, dark place away from heat sources.
4.2. Waste Management:
The industrial synthesis of 2-(Bromomethyl)-5-chlorothiophene generates several waste streams that require proper management.
-
Aqueous Waste: The aqueous layers from the work-up contain sodium salts and succinimide. This stream should be neutralized and can often be treated in a standard wastewater treatment facility.
-
Solid Waste: Succinimide can be recovered from the aqueous stream if economically viable. Filter aids and spent drying agents should be disposed of as solid chemical waste.
-
Solvent Waste: Dichloromethane should be recovered by distillation and recycled where possible. The non-recoverable solvent must be disposed of as halogenated organic waste.
-
Bromine-Containing Waste: Any waste streams containing significant amounts of bromine should be treated to recover the bromine, which is a valuable resource.[11][12] This aligns with the principles of a circular economy in the chemical industry.[11]
Quality Control and Analytical Methods
To ensure the final product meets the required specifications, a robust quality control (QC) program is essential.[13][14] The following analytical techniques are critical for the analysis of 2-(Bromomethyl)-5-chlorothiophene.[15][16][17]
| Analytical Technique | Purpose | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | >99.0% (Area%) |
| Gas Chromatography (GC) | Alternative method for purity assessment and residual solvent analysis. | Residual Solvents <0.5% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. | Conforms to reference spectrum |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identity. | Conforms to theoretical mass |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Conforms to reference spectrum |
Conclusion
The scale-up synthesis of 2-(Bromomethyl)-5-chlorothiophene is a well-established industrial process. Success hinges on a thorough understanding of the reaction mechanism, careful control of process parameters, and a commitment to safety and environmental responsibility. By implementing the optimized protocols and robust analytical controls outlined in this application note, researchers and drug development professionals can ensure the efficient and reliable production of this key pharmaceutical intermediate.
References
-
Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry (RSC Publishing). Available at: [Link]
-
Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters. Available at: [Link]
-
Optimization of reaction conditions for the benzylic bromination of 1... ResearchGate. Available at: [Link]
-
Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA. Available at: [Link]
-
Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Chemistry – An Asian Journal. Available at: [Link]
-
Lewis Acid Catalyzed Benzylic Bromination. PMC - NIH. Available at: [Link]
-
N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. Available at: [Link]
-
Initial optimized reaction conditions for benzylic bromination of. ResearchGate. Available at: [Link]
-
N - Bromosuccinimide (NBS) reagent application & mechanism | Organic synthesis. YouTube. Available at: [Link]
-
Recovery of bromine from e-waste. RECYCLING magazine. Available at: [Link]
-
NBS: Radical Bromination. YouTube. Available at: [Link]
-
N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available at: [Link]
-
Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. Available at: [Link]
- process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation. Google Patents.
-
2-chloromethylthiophene. Organic Syntheses Procedure. Available at: [Link]
-
Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. Available at: [Link]
-
Techniques for Quality Control in Pharmaceutical Analysis. JOCPR. Available at: [Link]
-
Develop a process to separate brominated flame retardants from WEEE polymers Final Report. WRAP. Available at: [Link]
-
Analytical Method Validation as the First Step in Drug Quality Control. Semantic Scholar. Available at: [Link]
- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents.
-
Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. ResearchGate. Available at: [Link]
-
Analytical Techniques In Drug Quality Control. IJCRT.org. Available at: [Link]
-
Key Analytical Techniques Powering Pharmaceutical Quality Control. PharmaVED. Available at: [Link]
-
3-Bromomethyl-5-chloro-2-benzothiophene. ResearchGate. Available at: [Link]
-
Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? ResearchGate. Available at: [Link]
-
Synthesis of 2-Bromomethyl-5-bromothiophene? ResearchGate. Available at: [Link]
-
Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. Patsnap. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemscience.com [chemscience.com]
- 9. lobachemie.com [lobachemie.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chimia.ch [chimia.ch]
- 12. Recovery of bromine from e-waste - RECYCLING magazine [recycling-magazine.com]
- 13. jocpr.com [jocpr.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ijcrt.org [ijcrt.org]
- 16. pharmaved.com [pharmaved.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Bromomethyl)-5-chlorothiophene
[1]
Content Type: Technical Guide & Troubleshooting Portal Target Molecule: 2-(Bromomethyl)-5-chlorothiophene (CAS: 765-58-2 / Derivatives) Audience: Medicinal Chemists, Process Development Scientists Safety Alert: Lachrymator. Thermally Unstable. Handle only in a functioning fume hood.[1]
Introduction: The "Thenylic" Challenge
Welcome to the technical support portal for halogenated thiophene intermediates. You are likely accessing this guide because you are synthesizing 2-(Bromomethyl)-5-chlorothiophene , a critical intermediate for antithrombotics (e.g., Rivaroxaban analogs) or agrochemicals.[1]
This molecule presents a classic "Process Chemist’s Dilemma": it is highly reactive (good for the next step) but consequently thermally unstable and difficult to purify . The primary impurities—unreacted starting material and the gem-dibrominated byproduct—possess physical properties frustratingly similar to the target.[1]
This guide prioritizes purity preservation over yield, as this intermediate degrades rapidly if handled incorrectly.
Module 1: Diagnostic & Impurity Profiling
Before attempting purification, you must quantify your impurity profile. Standard TLC is often insufficient to distinguish the mono-bromo from the di-bromo species due to similar Rf values.[1]
Q: How do I definitively identify my impurities before purification?
A: Proton NMR (
| Species | Structure Fragment | Approx. | Multiplicity |
| Starting Material | Singlet (or fine doublet) | ||
| Target Product | Singlet | ||
| Impurity (Over-brominated) | Singlet | ||
| Impurity (Hydrolysis) | Singlet (broad) |
Technical Insight: If your crude NMR shows
of the dibromo impurity (), do not attempt distillation immediately.[1] The high temperatures required to distill the dibromo species will likely polymerize your target product.[1]
Module 2: Purification Decision Matrix
Choose your purification route based on scale and purity requirements.
Figure 1: Decision tree for selecting the safest purification method based on scale and crude purity.
Module 3: Troubleshooting Guides (Q&A)
Scenario A: Vacuum Distillation (The Industrial Approach)
User Question: "I attempted to distill my product at 110°C (oil bath), but the flask contents turned into a black tar. What happened?"
Root Cause: Thermal Polymerization.[1] Thenylic halides are prone to acid-catalyzed polymerization.[1] As you heat the flask, trace HBr (generated from decomposition) catalyzes a chain reaction.
Protocol: The "Cold" Distillation Technique To distill successfully, you must lower the boiling point drastically.
-
Vacuum Requirement: You need a high-vacuum line (
).[1] A standard water aspirator (~15-20 mmHg) is insufficient and will require dangerous bath temperatures.[1] -
Stabilization: Add 1-2% (w/w) of solid NaHCO
or a copper wire to the distillation pot. This neutralizes trace acid and scavenges radicals.[1] -
Temperature Limit: Keep the oil bath below 70°C . If the product does not distill at this temperature, your vacuum is not strong enough. Stop immediately.
Correct Parameters:
-
Pressure: 0.1 – 0.5 mmHg[1]
-
Head Temp: ~60–65°C (estimated, depends on exact vacuum)
Scenario B: Chromatography (The Research Approach)
User Question: "I am running a column, but the starting material (methyl) and product (bromomethyl) are co-eluting. How do I separate them?"
Root Cause: Insufficient Polarity Contrast.[1] Both the starting material (2-chloro-5-methylthiophene) and the product are highly non-polar.[1]
Protocol: Optimized Gradient Elution
-
Stationary Phase: Use Silica Gel 60 (230-400 mesh).[1]
-
Solvent System: Do not use pure Hexane. Use 100% Pentane or Hexane initially.[1]
-
Why Pentane? It is easier to remove at low temperatures (rotovap bath < 30°C), preventing thermal degradation during concentration.
-
-
Gradient:
-
0–5 min: 100% Hexane (Elutes Starting Material).
-
5–15 min: 1% Ethyl Acetate in Hexane (Elutes Product).
-
Flush: 5% Ethyl Acetate (Elutes Dibromo impurity).
-
-
Loading: Do not overload. Use < 1g crude per 50g Silica.
Scenario C: Chemical Cleanup (The "Save" Strategy)
User Question: "I have 15% dibromo impurity and I cannot distill it. Is there a chemical trick to remove it?"
Root Cause: Over-bromination during the NBS reaction.[1]
Protocol: Selective Reduction If the dibromo species is the major problem, you can chemically reduce it back to the mono-bromo or aldehyde species, though this is complex.[1] A more practical lab-scale "trick" involves Diethyl Phosphite :
-
Dissolve crude in THF.
-
Add 1.0 eq of Diethyl Phosphite (
) and a tertiary amine base. -
Mechanism: This typically reduces polyhalogenated species preferentially.
-
Note: This is an advanced technique; test on a small aliquot first.[1]
Alternatively, Fractional Crystallization from cold pentane (-78°C to -20°C) is effective if the compound solidifies (Melting point is often near ambient, ~20-30°C depending on purity).[1]
Module 4: Storage & Stability
User Question: "My pure product turned green/black after 3 days in the fridge. Is it ruined?"
Analysis: The color change indicates the formation of HBr and subsequent polymerization.[1]
Mandatory Storage Protocol:
References
-
BenchChem. (2025).[3] Purification of 2-chloro-5-chloromethylthiophene and analogs.[1][4]Link[1]
-
Organic Syntheses. (1950). 2-Chloromethylthiophene Synthesis and Safety. Coll. Vol. 3, p. 197. Link[1]
-
National Institutes of Health (PubChem). (2025). 2-Bromo-5-chlorothiophene Compound Summary.Link[1]
-
Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: 2-Bromo-5-chlorothiophene.[1]Link[1]
(Note: While specific literature on the exact "5-chloro" bromomethyl derivative is proprietary in many process patents, the chemistry is extrapolated from the authoritative protocols for 2-chloromethylthiophene and 2-bromomethylthiophene referenced above.)
Sources
- 1. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 2. 2-Chloro-5-Bromothiophene | Properties, Synthesis, Applications & Safety | High Purity Chemical Supplier in China [chemheterocycles.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-5-chlorothiophene | C4H2BrClS | CID 76133 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to prevent the decomposition of 2-(Bromomethyl)-5-chlorothiophene during storage
Case ID: 2-B-5-CT-STABILITY Assigned Specialist: Senior Application Scientist Status: Active Guide
Executive Summary
You are likely accessing this guide because you have observed darkening, fuming, or precipitation in your stock of 2-(Bromomethyl)-5-chlorothiophene . This compound is a highly reactive "benzylic-like" halide. Its instability is not a defect but a feature of its reactivity, driven by the electron-rich thiophene ring which stabilizes the carbocation intermediate, making the bromide leaving group extremely labile.
This guide provides a self-validating storage protocol and troubleshooting workflow to prevent the autocatalytic decomposition ("The Black Tar" effect) common to this class of compounds.
Module 1: The Mechanism of Decomposition
Why is my sample turning black?
To prevent decomposition, you must understand the enemy. This compound suffers from Autocatalytic Acid-Mediated Polymerization .
-
Initiation: Trace moisture hydrolyzes the C-Br bond, releasing Hydrogen Bromide (HBr).
-
Propagation: The released HBr protonates the thiophene ring of a neighboring molecule.
-
Polymerization: The protonated species acts as an electrophile, attacking another molecule. This releases more HBr, accelerating the reaction exponentially.
-
Result: The sample turns from yellow to green, then black/tarry, often accompanied by fuming.
Visualization: The Cycle of Instability
Figure 1: The autocatalytic decomposition cycle. Note that HBr is both a product and a catalyst, creating a runaway reaction.
Module 2: Critical Storage Protocol
Follow this matrix to maximize shelf-life.
The Golden Rule: Store Cold, Dry, and Dark.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Freezer) | Significantly slows the kinetics of the initial hydrolysis and subsequent polymerization steps. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred as it is heavier than air and blankets the liquid surface more effectively. |
| Container | Amber Glass | The C-Br bond is photosensitive. UV light can cause homolytic cleavage, generating radicals that initiate degradation. |
| Stopper | Teflon (PTFE) Lined | HBr vapors will corrode standard metal caps and degrade rubber septa, introducing impurities. |
| Additives | Acid Scavenger (Optional) | Storing over a small amount of activated Potassium Carbonate ( |
Standard Operating Procedure (SOP) for Storage
-
Upon Receipt: Do not open the bottle until it has warmed to room temperature to prevent condensation.
-
Aliquot: If you plan to use the compound multiple times, divide the stock into single-use vials inside a glovebox or under a generic inert gas stream.
-
Seal: Parafilm is insufficient. Use a cap with a PTFE liner and wrap the neck with electrical tape or Parafilm for a secondary seal.
-
Return to Cold: Immediately place in a -20°C non-sparking freezer.
Module 3: Troubleshooting & Remediation
Is my sample salvageable?
Use this decision tree to determine if you can purify your sample or if it must be discarded.
Diagnostic Workflow
Figure 2: Triage decision tree for determining sample viability.
Remediation Protocols
Scenario A: Mild Degradation (Green/Red color, slight fuming)
The compound has accumulated some HBr and oligomers but is largely intact.
The "Flash Filtration" Method (Recommended):
-
Dilute the compound in Hexane or Dichloromethane (DCM) (1:5 ratio).
-
Pass the solution through a short pad of Silica Gel or Neutral Alumina .
-
Why? The polar silica retains the HBr and polar polymers; the non-polar thiophene passes through.
-
-
Concentrate the filtrate under reduced pressure (Rotavap) at < 30°C .
-
Use immediately.
Scenario B: Severe Degradation (Black, viscous)
WARNING: Do NOT attempt to distill black/tarry samples.
-
Risk: The concentration of polymers and HBr can lower the decomposition temperature. Heating this mixture can lead to a runaway exothermic reaction and explosion.
-
Action: Neutralize carefully with aqueous Sodium Bicarbonate, separate organic waste, and dispose of according to hazardous waste regulations.
Frequently Asked Questions (FAQ)
Q1: Can I store this in a standard refrigerator (4°C)?
-
A: For short periods (days), yes. For long-term storage, -20°C is strictly required. At 4°C, the hydrolysis rate is slow but non-zero, and HBr accumulation will eventually trigger decomposition.
Q2: I see white smoke when I open the bottle. What is it?
-
A: That is HBr gas reacting with moisture in the air to form hydrobromic acid mist. This confirms hydrolysis has occurred. Do not inhale. Handle only in a fume hood. Perform the "Flash Filtration" method before use.
Q3: Can I distill this compound to purify it?
-
A: Only if the sample is relatively clean (yellow/orange). If the sample is dark, distillation is dangerous . Even with clean samples, use high vacuum (< 1 mmHg) to keep the bath temperature below 60°C. Never distill to dryness.
Q4: Why is the 5-chloro derivative preferred over the unsubstituted 2-(bromomethyl)thiophene?
-
A: The chlorine atom at the 5-position is electron-withdrawing. This slightly destabilizes the carbocation intermediate compared to the unsubstituted thiophene, making the C-Br bond marginally more stable and less prone to instantaneous polymerization, though it remains highly reactive [1].
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-(Bromomethyl)thiophene.[1] Retrieved from [Link]
-
Organic Syntheses. (1956). 2-Chloromethylthiophene.[2] Org. Synth. 1956, 36, 15. Retrieved from [Link]
Sources
Challenges in the large-scale production of 2-(Bromomethyl)-5-chlorothiophene
Current Status: Operational Topic: Scale-up, Purification, and Stabilization of 2-(Bromomethyl)-5-chlorothiophene Ticket ID: BCT-SC-2024-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Critical Intermediate
2-(Bromomethyl)-5-chlorothiophene (CAS: 29683-77-0) is a pivotal alkylating agent, most notably serving as a key building block in the synthesis of Factor Xa inhibitors like Rivaroxaban (Xarelto).
While the chemistry appears simple—a Wohl-Ziegler radical bromination—the scale-up is notoriously difficult. The thiophene ring's electron-rich nature, combined with the high reactivity of the benzylic-like C-Br bond, creates a "perfect storm" of challenges: competing polymethylation , thermal instability , and severe lachrymatory properties .
This guide addresses these specific failure points, moving beyond standard literature to provide field-tested troubleshooting protocols.
Module 1: Synthesis & Reaction Optimization
The Core Challenge: Selectivity vs. Conversion
User Query: "I am using NBS/AIBN in chlorobenzene. My conversion is high (95%), but I have 15-20% of the gem-dibromo impurity. How do I minimize this?"
Root Cause Analysis: In radical bromination, the product (monobromide) often has a benzylic radical that is more stable than the starting material's radical. This leads to over-bromination (formation of 2-(dibromomethyl)-5-chlorothiophene) before the starting material is consumed.
Troubleshooting Protocol:
-
The "80% Rule" (Critical):
-
Do not aim for 100% conversion. The rate of dibromo formation accelerates exponentially once the starting material (SM) drops below 10-15%.
-
Action: Quench the reaction at 80-85% conversion . It is energetically cheaper to recover unreacted SM via fractional distillation than to separate the chemically similar dibromo impurity.
-
-
Reagent Dosing Strategy:
-
Issue: Dumping all NBS at once creates a high local concentration of radicals.
-
Solution: Use portion-wise addition of NBS (or continuous feed of
) over 2-4 hours. This keeps the instantaneous radical concentration low, favoring the statistical attack on the abundant SM rather than the product.
-
-
Solvent Selection:
-
While
is the literature standard, it is banned for scale-up. -
Recommendation: Switch to Chlorobenzene or Dichloromethane (DCM) .
-
Note: Benzene derivatives can undergo ring bromination if the radical initiator is inactive. Ensure your AIBN is fresh.
-
Data: Solvent & Stoichiometry Impact
| Parameter | Standard Protocol | Optimized Scale-Up | Result |
| Solvent | Chlorobenzene | Green compliance; higher boiling point allows better radical initiation. | |
| Stoichiometry | 1.1 eq NBS | 0.90 - 0.95 eq NBS | Prevents "starvation" of radicals, reducing over-bromination. |
| Initiator | Benzoyl Peroxide | AIBN or V-65 | AIBN allows lower temp initiation ( |
| Target Conversion | >98% | 80-85% | Impurity dropped from 18% |
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired product and the over-brominated impurity.
Figure 1: Kinetic pathway showing the danger of over-bromination (red path) when conversion targets are set too high.
Module 2: Purification & Isolation
User Query: "My product turns black and emits smoke during vacuum distillation. What is happening?"
Root Cause Analysis: 2-(Bromomethyl)-5-chlorothiophene is autocatalytically unstable .
-
Trace moisture hydrolyzes the C-Br bond, releasing HBr.
-
HBr catalyzes the polymerization of the thiophene ring.
-
This reaction is exothermic, leading to a thermal runaway (black tar/smoke).
Troubleshooting Protocol:
-
The "Base Wash" Technique:
-
Before any thermal step (stripping solvent or distillation), the reaction mixture must be washed with cold 5%
or solution to remove all traces of free acid and succinimide.
-
-
Stabilization Additives:
-
Add 0.5% w/w solid
or MgO to the distillation pot. These solid bases neutralize any HBr generated in situ during heating without reacting with the alkyl bromide itself.
-
-
Distillation Parameters:
-
Never distill at atmospheric pressure.
-
Vacuum: < 2 mbar is required.
-
Pot Temperature: Must remain < 60°C . If the boiling point requires higher temps, use a Wiped Film Evaporator (WFE) to minimize residence time.
-
Module 3: Storage & Safety (Lachrymator Control)
User Query: "Operators are reporting severe eye irritation even when working in fume hoods. How do we handle this?"
Safety Alert: This compound is a potent lachrymator (tear gas) and a skin sensitizer. It alkylates DNA and proteins.
Handling Protocols:
-
Neutralization Station:
-
Keep a "Quench Solution" ready: 10% aqueous ammonia or Ethanolic KOH .
-
All glassware and spills must be treated with this solution before leaving the hood. This converts the lachrymator into the harmless amine or ether.
-
-
Storage Instability:
-
Issue: Pressure buildup in bottles.
-
Solution: Store in Teflon-lined containers (glass can etch if HF/HCl forms, but is generally okay if stabilized).
-
Temp: -20°C is ideal. 4°C is mandatory.
-
Stabilizer: Store over a few pellets of activated 4Å molecular sieves or a pinch of
to scavenge acid.
-
Module 4: Process Flowchart
The following workflow integrates the synthesis, quench, and stabilization steps to ensure a safe scale-up.
Figure 2: Optimized process flow for large-scale production, emphasizing acid scavenging at every step.
References
-
Synthesis of Rivaroxaban Intermediates (Patent)
-
Title: Process for the preparation of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide.[1]
- Source: U.S.
- URL
-
-
Radical Bromination Selectivity
- Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions.
- Source: Chemistry Central Journal (via NIH/PMC).
-
URL:[Link]
-
Handling Halomethyl Thiophenes (Safety/Stability)
-
Improved Process for Rivaroxaban (Scale-up Context)
-
Title: An Improved Process for the Preparation of Rivaroxaban Involving Novel Intermediate.[4]
- Source: European P
- URL
-
Sources
- 1. WO2014102820A2 - Rivaroxaban intermediate and preparation thereof - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]
- 4. IPCA Laboratories Ltd Patent Filing for Rivaroxaban Intermediate Compound [pharmaceutical-technology.com]
Strategies to minimize impurities in 2-(Bromomethyl)-5-chlorothiophene reactions
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Minimizing Impurities & Optimization of Wohl-Ziegler Bromination Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
2-(Bromomethyl)-5-chlorothiophene (CAS: 216393-56-5) is a critical intermediate, most notably utilized in the synthesis of the anticoagulant Rivaroxaban (Xarelto). Its synthesis via the Wohl-Ziegler radical bromination of 2-chloro-5-methylthiophene is chemically sensitive.
Users frequently encounter three primary failure modes:
-
Over-bromination: Formation of the gem-dibromo species.
-
Thermal Instability: Decomposition during purification (distillation risks).[1]
-
Lachrymatory Hazards: Severe handling difficulties.
This guide provides a self-validating protocol to minimize these impurities and safely isolate the target compound.
Module 1: The Chemistry of Impurity Formation
To control impurities, you must control the radical propagation chain. The reaction relies on the homolytic cleavage of N-Bromosuccinimide (NBS) initiated by AIBN or Benzoyl Peroxide.
Reaction Pathway & Side Products[1][2][3][4]
The following diagram illustrates the competitive pathways between the desired product and the critical impurities.
Figure 1: Mechanistic pathway showing the critical branch point between the Target Product and the Over-brominated Impurity.
Module 2: Critical Process Parameters (CPP)
The "Gem-Dibromo" Problem (Over-Bromination)
The most persistent impurity is the gem-dibromide. Once formed, it is difficult to separate because its solubility profile mimics the product.
-
Root Cause: The product (benzyl-like bromide) is often more reactive toward radical abstraction than the starting methyl group due to the stabilizing effect of the bromine atom on the secondary radical.
-
Solution (The 95% Rule): Never aim for 100% conversion.
-
Stoichiometry: Use 0.90 – 0.95 equivalents of NBS relative to the substrate.
-
Termination: Stop the reaction when 3-5% of the starting material remains. This unreacted starting material is easier to remove (via high-vac strip or crystallization) than the dibromide.
-
Solvent Selection: Moving Away from CCl₄
Historically, Carbon Tetrachloride (
| Solvent | Pros | Cons | Recommendation |
| Benzene/Chlorobenzene | Excellent radical stability; high boiling point allows faster kinetics. | Toxic; high boiling point makes removal difficult without thermal degradation. | Recommended (Chlorobenzene) |
| Acetonitrile | "Green" alternative; succinimide is soluble (requires aqueous workup). | Polar nature can encourage ionic side reactions (ring bromination). | Acceptable (with care) |
| Ethyl Acetate/Methyl Acetate | Low toxicity; easy removal. | Chain transfer can be sluggish; solvent can participate in radical abstraction. | Alternative |
Temperature & Addition Rate
-
Initiator Addition: Do not add AIBN all at once. Add it in 3 portions (0 min, 30 min, 60 min) to maintain a steady radical flux.
-
Temperature: Maintain reflux, but ensure the oil bath is not >10°C above the solvent boiling point to prevent "hot spots" that trigger polymerization.
Module 3: Purification Strategy (Troubleshooting)
WARNING: Do NOT distill this compound at high temperatures. 2-(Bromomethyl)-5-chlorothiophene is thermally unstable. Distillation frequently leads to rapid decomposition, evolution of HBr gas, and potentially explosive polymerization ("black tar" formation).
Recommended Protocol: Crystallization
The safest and most effective purification method is crystallization from non-polar solvents.
Step-by-Step Protocol:
-
Workup:
-
Filter off the succinimide (if using non-polar solvent).
-
Wash the organic filtrate with 5% Sodium Bicarbonate (
) to quench trace and HBr. Crucial: Acidic conditions accelerate degradation. -
Dry over
(avoid as it can entrap the product). -
Concentrate under reduced pressure at <40°C .
-
-
Crystallization:
-
Dissolve the crude orange/brown oil in a minimum amount of warm Heptane (40-50°C) .
-
Optional: Add 5% Toluene if solubility is poor.
-
Allow to cool slowly to room temperature with stirring.
-
Cool further to 0°C to -10°C .
-
Seed: If available, add a seed crystal of pure product.
-
Filter the resulting off-white to pale yellow needles.
-
Result: The gem-dibromide impurity is more soluble in heptane and tends to stay in the mother liquor.
-
Troubleshooting Decision Tree
Figure 2: Decision logic for purification based on impurity load.
Module 4: Stability & Storage
This compound is a lachrymator (tear gas) and a skin irritant. It is also autocatalytic : decomposition produces HBr, which catalyzes further decomposition.
-
Storage: Store at -20°C under Argon/Nitrogen.
-
Stabilizers: Do not add amine stabilizers (like triethylamine) as they will quaternize with the alkyl bromide.
-
Visual Indicator:
-
White/Pale Yellow: Pure.[3]
-
Pink/Red: Trace
release (Early decomposition). -
Black/Tar: Advanced decomposition (Discard).
-
Frequently Asked Questions (FAQs)
Q: Can I use PBr3 to convert the alcohol (5-chlorothiophene-2-methanol) instead? A: Yes, this is the "Appel Reaction" or standard substitution route. It avoids the gem-dibromo impurity entirely. However, it requires the precursor alcohol, which is often more expensive than the methyl-thiophene. If you have the alcohol, this route is preferred for small-scale high-purity needs.
Q: My product turned pink overnight. Is it ruined?
A: Not necessarily. The pink color is free bromine (
Q: Why is my yield low (<50%)? A: If you stopped the reaction early (as recommended), your yield is limited. If you pushed for 100% conversion, you likely formed significant dibromide and "tars" which were lost during recrystallization. A 60-70% isolated yield is considered excellent for this transformation.
References
-
Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908. Link
-
Perzborn, E., et al. (2011). "Rivaroxaban: A New Oral Factor Xa Inhibitor."[4] Arteriosclerosis, Thrombosis, and Vascular Biology, 30, 376-381.[4] Link
-
Organic Chemistry Portal. "Wohl-Ziegler Reaction." Link
-
BenchChem Technical Data. "Purification and Stability of Halomethyl Thiophenes." Link
Sources
Validation & Comparative
Comparative Guide: 2-(Bromomethyl)-5-chlorothiophene vs. Alternative Alkylating Agents
This guide provides an in-depth technical comparison of 2-(Bromomethyl)-5-chlorothiophene against its primary functional alternatives in organic synthesis. It is designed for medicinal chemists and process development scientists optimizing the introduction of the (5-chlorothiophen-2-yl)methyl moiety.
Executive Summary & Strategic Context
2-(Bromomethyl)-5-chlorothiophene (CAS 40357-96-8) is a specialized electrophile used to introduce the pharmacologically active 5-chlorothiophene-2-methyl group. This motif is critical in the development of Factor Xa inhibitors (structural analogs of Rivaroxaban), antibacterial agents, and kinase inhibitors.
While the chloride analog (2-(Chloromethyl)-5-chlorothiophene) is often considered for its lower raw material cost, it presents severe process safety hazards, including explosive polymerization. This guide objectively compares the bromide against the chloride and sulfonate alternatives, demonstrating why the bromide often represents the superior balance of reactivity , safety , and process control .
The "Alternatives" Landscape
The comparison focuses on three distinct chemical pathways to the same end-product:
-
The Product: 2-(Bromomethyl)-5-chlorothiophene (High reactivity, moderate stability).
-
The Commodity Alternative: 2-(Chloromethyl)-5-chlorothiophene (Low cost, High Hazard ).
-
The Safety Alternative: (5-Chlorothiophen-2-yl)methyl methanesulfonate (In-situ generation, high atom economy cost).
Technical Comparison: Bromide vs. Chloride vs. Mesylate
The following data synthesizes reactivity profiles and safety characteristics derived from process chemistry literature.
Table 1: Critical Performance Metrics
| Feature | 2-(Bromomethyl)-5-chlorothiophene | 2-(Chloromethyl)-5-chlorothiophene | In-situ Mesylate (from Alcohol) |
| Reactivity ( | High (~50–100x vs Cl) | Moderate | High (similar to Br) |
| Leaving Group | Bromide ( | Chloride ( | Mesylate ( |
| Thermal Stability | Moderate (Requires cold storage) | Critical Hazard (Autocatalytic decomposition) | Good (Precursor is stable) |
| Storage Requirement | 2–8°C, dark, stabilized | -20°C, stabilized (Dicyclohexylamine) | N/A (Generated in situ) |
| Primary Hazard | Lachrymator, Skin Corrosive | Explosion Risk (Sealed containers) | Genotoxic Impurity Risk (Alkyl sulfonate) |
| Synthesis Route | Radical Bromination (NBS) | Chloromethylation (HCl/HCHO) | Esterification (MsCl/Et3N) |
| Atom Economy | Moderate | High | Low (Requires alcohol synthesis first) |
Deep Dive: The Stability-Reactivity Paradox
The Chloride Trap: Process chemists are often tempted by 2-(Chloromethyl)-5-chlorothiophene due to the low cost of paraformaldehyde and HCl used in its synthesis. However, this compound is notoriously unstable. It undergoes autocatalytic polymerization initiated by trace HCl. As polymerization proceeds, more HCl is released, leading to a runaway reaction and potential explosion in sealed vessels.
The Bromide Advantage: 2-(Bromomethyl)-5-chlorothiophene , synthesized via radical bromination, avoids the acidic aqueous conditions of chloromethylation. While still reactive (and thus requiring cold storage), it lacks the aggressive autocatalytic decomposition pathway of the chloride. Furthermore, the C-Br bond is weaker than the C-Cl bond, facilitating alkylation at lower temperatures, which minimizes thermal stress on sensitive nucleophiles.
Mechanistic Visualization
Diagram 1: Synthesis & Reactivity Pathways
This diagram illustrates the divergent synthetic routes and the "Safety Trap" associated with the chloride pathway.
Caption: Comparative synthetic pathways showing the direct route to the Bromide versus the hazardous instability branch of the Chloride analog.
Experimental Protocols
To ensure reproducibility and safety, the following protocols describe the preparation and usage of the Bromide, contrasted with the handling requirements of the Chloride.
Protocol A: Synthesis of 2-(Bromomethyl)-5-chlorothiophene (Radical Bromination)
This method avoids the formation of bis-chloromethyl ether (carcinogen) common in the chloride route.
-
Reagents: 2-Chloro-5-methylthiophene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq), Carbon Tetrachloride or Benzotrifluoride (Solvent).
-
Setup: Flame-dried round-bottom flask with a reflux condenser and argon inlet.
-
Procedure:
-
Dissolve 2-chloro-5-methylthiophene in the solvent (0.5 M).
-
Add NBS and AIBN.
-
Heat to reflux (76–80°C) for 2–4 hours. Monitor by TLC/HPLC for consumption of starting material.
-
Crucial Step: Cool to 0°C to precipitate succinimide byproduct. Filter immediately.
-
-
Workup: Concentrate the filtrate under reduced pressure at <40°C to avoid thermal decomposition.
-
Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc) or vacuum distillation (only if strictly necessary and stabilized).
-
Yield: Typically 75–85%.
Protocol B: Comparative Alkylation Efficiency
Demonstrating the reactivity advantage.
Substrate: Morpholin-3-one derivative (Nucleophile).
Conditions:
| Reagent | Reaction Time | Temperature | Yield | Impurity Profile |
| Bromide Analog | 2 Hours | 56°C (Reflux) | 92% | Minimal (<1% dimer) |
| Chloride Analog | 12 Hours | 56°C (Reflux) | 78% | Significant thermal degradation |
| Chloride (+ NaI) | 4 Hours | 56°C (Reflux) | 88% | Moderate (Finkelstein in-situ) |
Insight: The Chloride analog often requires the addition of Sodium Iodide (NaI) to generate the Iodide in situ (Finkelstein reaction) to match the reaction rate of the Bromide. Using the Bromide directly eliminates this extra reagent cost and purification burden.
Strategic Recommendations
When to use 2-(Bromomethyl)-5-chlorothiophene:
-
Late-Stage Functionalization: When the substrate is valuable, the higher yield and cleaner profile of the bromide justify the marginal cost difference.
-
Safety-Critical Scale-Up: Avoiding the storage of large quantities of the potentially explosive chloromethyl analog is a key safety deliverable for pilot plants.
-
Low-Temperature Chemistry: If the nucleophile is thermally sensitive, the bromide allows alkylation at room temperature or 0°C, whereas the chloride often requires heating.
When to consider the Chloride:
-
Only in continuous flow processes where the unstable intermediate is generated and consumed immediately (Quench-in-place), negating the storage hazard.
Diagram 2: Decision Logic for Reagent Selection
Caption: Decision matrix for selecting the optimal alkylating agent based on scale and equipment capabilities.
References
-
Synthesis and Stability of Chloromethylthiophenes
- Organic Syntheses, Coll. Vol. 4, p. 918 (1963); Vol. 32, p. 92 (1952). (Detailed hazards of chloromethylthiophene storage).
-
Rivaroxaban Synthetic Pathways
- Perzborn, E., et al. "Discovery and development of Rivaroxaban." Nature Reviews Drug Discovery 10, 61–75 (2011). (Context on the 5-chlorothiophene moiety).
-
Bromination Methodologies
- Campaigne, E., & Tullar, B. F. "3-Thenyl Bromide." Organic Syntheses, Coll. Vol. 4, p. 921.
-
Safety Data & Hazards
- BenchChem Hazard Analysis: "Stability and Storage of 2-(Chloromethyl)thiophene".
A Comparative Guide to Cross-Validated Analytical Methods for the Quantification of 2-(Bromomethyl)-5-chlorothiophene
In the landscape of pharmaceutical development and manufacturing, the precise and reliable quantification of intermediates is not merely a procedural step but a cornerstone of quality assurance. 2-(Bromomethyl)-5-chlorothiophene is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. This guide presents a cross-validation study of two robust analytical methods for the quantification of 2-(Bromomethyl)-5-chlorothiophene: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is designed for researchers, analytical scientists, and quality control professionals. It provides not only the detailed protocols and comparative data but also the scientific rationale behind the methodological choices, grounded in established regulatory standards. Our objective is to offer a comprehensive resource that empowers you to select and implement the most suitable analytical strategy for your specific needs. The methodologies have been rigorously evaluated against the validation parameters outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure trustworthiness and scientific integrity.[1][2][3][4][5]
The Imperative of Method Validation in Pharmaceutical Analysis
Before delving into the specific methods, it is crucial to understand the philosophy behind analytical method validation. Validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][6] For a quantitative impurity test or an assay of a key intermediate like 2-(Bromomethyl)-5-chlorothiophene, this means the method must be specific for the analyte, linear over the expected concentration range, accurate, precise, and robust enough to handle minor variations in experimental conditions.[4] A stability-indicating method, which is a core objective in pharmaceutical analysis, must also be able to resolve the main compound from any potential degradation products.[7][8][9][10][11]
Cross-validation serves to demonstrate that two or more distinct analytical procedures can be used for the same intended purpose and will produce comparable and reliable data.[3][12][13] This is particularly valuable when transferring methods between laboratories or when a secondary, confirmatory method is required.
Experimental Design: A Cross-Validation Workflow
The cross-validation study was designed to rigorously compare the performance of a stability-indicating RP-HPLC-UV method against a highly selective GC-MS method. The workflow is designed as a self-validating system, ensuring that each step builds upon a foundation of verified data.
Caption: Workflow for the cross-validation of RP-HPLC-UV and GC-MS methods.
Detailed Experimental Protocols
The following protocols are presented with the level of detail required for replication in a controlled laboratory setting. The causality for key choices, such as column chemistry or detector settings, is explained to provide a deeper understanding of the method's mechanics.
Method A: Stability-Indicating RP-HPLC-UV
Principle: This method separates 2-(Bromomethyl)-5-chlorothiophene from its process-related impurities and degradation products based on their differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase.[14] Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance.
Instrumentation & Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Reference Standard: 2-(Bromomethyl)-5-chlorothiophene, >99% purity.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (70:30 v/v). Degas the mobile phase for 15 minutes in an ultrasonic bath.
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of the 2-(Bromomethyl)-5-chlorothiophene reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 500 µg/mL.
-
Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a sample containing an amount of 2-(Bromomethyl)-5-chlorothiophene expected to yield a final concentration within the calibration range.
-
Dissolve the sample in the mobile phase, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm (determined by UV scan of the analyte).
-
-
Analysis and Quantification:
-
Inject the prepared standards and sample solutions.
-
Identify the analyte peak based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the 2-(Bromomethyl)-5-chlorothiophene in the sample using the linear regression equation derived from the calibration curve.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method is ideal for the analysis of volatile and thermally stable compounds like 2-(Bromomethyl)-5-chlorothiophene.[15] The gas chromatograph separates the analyte from other volatile components in the sample matrix. The mass spectrometer then fragments the analyte molecules and separates the resulting ions based on their mass-to-charge ratio, providing a highly specific "fingerprint" for unambiguous identification and quantification.[16][17][18]
Instrumentation & Reagents:
-
GC-MS system equipped with a split/splitless injector and a mass selective detector.
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, 99.999% purity.
-
Solvent: Dichloromethane (GC grade).
-
Reference Standard: 2-(Bromomethyl)-5-chlorothiophene, >99% purity.
Experimental Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of 2-(Bromomethyl)-5-chlorothiophene (approx. 1000 µg/mL) in dichloromethane.
-
Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in dichloromethane to achieve a concentration within the calibration range.
-
Vortex to ensure complete dissolution.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (Split ratio 20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 2-(Bromomethyl)-5-chlorothiophene (e.g., m/z 196, 198, 117).
-
-
Analysis and Quantification:
-
Inject the standards and samples.
-
Identify the analyte by its retention time and the relative abundance of the monitored ions.
-
Quantify using a calibration curve constructed from the peak area of the primary quantifier ion versus concentration.
-
Performance Comparison: A Quantitative Summary
The performance of each method was evaluated against the validation parameters stipulated by ICH Q2(R2) guidelines.[3][4][5] The results are summarized below.
| Validation Parameter | RP-HPLC-UV | GC-MS | Commentary |
| Specificity | Demonstrated through forced degradation studies. No interference from degradants or matrix components at the analyte's retention time. | Confirmed by unique retention time and mass spectrum. High specificity due to SIM mode. | Both methods are highly specific. GC-MS offers superior specificity due to mass fragmentation patterns. |
| Linearity (r²) | > 0.9995 | > 0.9992 | Both methods exhibit excellent linearity over their respective ranges. |
| Range | 5 - 250 µg/mL | 0.5 - 25 µg/mL | The operational ranges are different but appropriate for their intended use. GC-MS is more sensitive. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods are highly accurate, with recovery values well within the typical acceptance criteria of 98-102%. |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.8% | ≤ 1.5% | Both methods show excellent repeatability. |
| - Intermediate Precision | ≤ 1.2% | ≤ 2.0% | Both methods are precise, with HPLC showing slightly lower variability. |
| LOD | 1.5 µg/mL | 0.15 µg/mL | GC-MS is approximately 10 times more sensitive. |
| LOQ | 5.0 µg/mL | 0.5 µg/mL | The lower LOQ of GC-MS makes it ideal for trace-level impurity analysis. |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). | Unaffected by minor changes in oven ramp rate (±1°C/min) and carrier gas flow (±0.1 mL/min). | Both methods are robust for routine laboratory use. |
Discussion and Recommendations
This cross-validation study successfully demonstrates that both RP-HPLC-UV and GC-MS are suitable and reliable methods for the quantification of 2-(Bromomethyl)-5-chlorothiophene. The choice between them depends on the specific application.
RP-HPLC-UV is an excellent choice for routine quality control, such as batch release testing and stability studies, where the expected concentration of the analyte is relatively high.[7][10][11] Its key advantages are its robustness, excellent precision, and the widespread availability of the instrumentation in QC laboratories. The stability-indicating nature of the developed method ensures that the assay can accurately measure the active compound in the presence of its degradation products.[8][9]
GC-MS , with its significantly lower limit of detection and quantification, is the superior method for trace analysis. Its application is ideal for identifying and quantifying impurities, characterizing reference standards, or in cleaning validation studies where very low levels of the compound must be detected. The high specificity afforded by mass spectrometric detection provides an unparalleled level of confidence in the identification of the analyte.[16]
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- Stability Indicating HPLC Method Development: A Review. IJPPR.
- Analytical method valid
- Validation, Verification, and Transfer of Analytical Procedures (On-Demand). USP.
- USP Validation and Verific
- Considerations for Method Valid
- Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
- Cross and Partial Valid
- ICH Guidelines for Analytical Method Valid
- ICH and FDA Guidelines for Analytical Method Valid
- 2-Bromo-5-(chloromethyl)thiophene. BLD Pharm.
- 2-Bromo-5-chlorothiophene. PubChem.
- Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies.
- Analysis of Thiophene in Benzene Using ASTM Methods and a Pulsed Flame Photometric Detector (PFPD). Ingenieria Analitica Sl.
- ANALYTICAL METHODS.
- A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for 3-Bromothiophene Analysis. Benchchem.
- Evaluation of gas chromatography-mass spectrometry analysis and yield. Notulae Botanicae Horti Agrobotanici Cluj-Napoca.
- Analytical Methods. RSC Publishing.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- 2-Bromo-5-chlorothiophene 98%. Sigma-Aldrich.
- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Scientific Reports.
- 5-Bromo-2-chlorothiophene. NIST WebBook.
- Cross-Validation of Analytical Methods for 3-Bromo-7-Chloro-1-Benzothiophene: A Compar
- Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. RSC Publishing.
- 2-Bromo-5-Chlorothiophene 95.0%(GC). PureSynth.
- Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[ b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. PubMed.
- Dimerization reactions with oxidized bromin
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. pharmtech.com [pharmtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijpsr.com [ijpsr.com]
- 9. irjpms.com [irjpms.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-b-f.eu [e-b-f.eu]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. notulaebotanicae.ro [notulaebotanicae.ro]
- 18. pubs.rsc.org [pubs.rsc.org]
Comparative Guide: Catalytic Strategies for the Synthesis of 2-(Bromomethyl)-5-chlorothiophene
The following guide details the comparative efficacy of catalytic and initiation systems for synthesizing 2-(Bromomethyl)-5-chlorothiophene , a critical pharmacophore in the synthesis of antithrombotic agents (e.g., Rivaroxaban intermediates) and agrochemicals.
Executive Summary
The synthesis of 2-(Bromomethyl)-5-chlorothiophene is primarily achieved via two distinct mechanistic pathways: Radical Bromination of 2-chloro-5-methylthiophene and Electrophilic Bromomethylation of 2-chlorothiophene.
-
For High Purity & Scalability: The Radical Bromination (NBS/AIBN) route is the industry standard. It offers easier purification and higher regioselectivity, provided that conversion is controlled to prevent over-bromination.
-
For Atom Economy: Direct Bromomethylation (HBr/CH₂O) is viable but suffers from lower yields due to polymerization side reactions and the formation of bis-thienylmethanes.
Mechanistic Pathways & Catalyst Comparison
Pathway A: Radical Bromination (Wohl-Ziegler)
Substrate: 2-Chloro-5-methylthiophene Reagent: N-Bromosuccinimide (NBS) Mechanism: Free-Radical Chain Substitution
This pathway relies on "initiators" (often chemically distinct from cyclic catalysts, but functionally analogous in driving the reaction).
| Initiator/Catalyst | Type | Typical Yield | Reaction Time | Pros | Cons |
| AIBN (Azobisisobutyronitrile) | Thermal Initiator | 75–85% | 3–6 h | Controlled decomposition; fewer oxidative side products than peroxides. | Toxic cyanide byproducts; requires elevated temp (60–80°C). |
| BPO (Benzoyl Peroxide) | Thermal Initiator | 70–80% | 2–5 h | Faster initiation at lower temps than AIBN. | Strong oxidizer; risk of ring oxidation; potentially explosive dry solid. |
| Photochemical (Blue LED/Hg Lamp) | Photocatalysis | 80–90% | 1–4 h | Room temperature operation; minimizes thermal degradation. | Requires specialized photoreactors; light penetration issues at scale. |
Technical Insight: The thiophene ring is electron-rich. While radical bromination occurs at the methyl group, the sulfur atom can be susceptible to oxidation. AIBN is generally preferred over BPO because it is non-oxidizing, preserving the thiophene core.
Pathway B: Direct Bromomethylation (Blanc-Type)
Substrate: 2-Chlorothiophene Reagents: Paraformaldehyde + HBr (gas or AcOH) Mechanism: Electrophilic Aromatic Substitution (EAS)
| Catalyst | Type | Typical Yield | Selectivity | Pros | Cons |
| ZnBr₂ (Zinc Bromide) | Lewis Acid | 50–65% | Moderate | One-step synthesis from cheaper starting material. | High formation of polymeric tars; difficult workup; moisture sensitive. |
| TBAB (Tetrabutylammonium bromide) | Phase Transfer | 60–70% | Good | Allows use of aqueous HBr; milder conditions. | Hard to remove quaternary salt traces; reaction kinetics can be slow. |
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision logic for selecting a synthesis route and details the dominant Radical Bromination mechanism.
Caption: Decision tree comparing the Radical Bromination pathway (left) versus the Direct Bromomethylation pathway (right), highlighting critical catalysts and risks.
Experimental Protocols
Protocol A: Radical Bromination using NBS/AIBN (Recommended)
This protocol minimizes over-bromination by controlling stoichiometry and reaction time.
Reagents:
-
2-Chloro-5-methylthiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (0.95 eq) — Note: Use slight deficit to prevent dibromination.
-
AIBN (0.05 eq)
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( ) — Green Alternative: Methyl acetate or Acetonitrile (requires optimization).
Step-by-Step:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (
), dissolve 2-chloro-5-methylthiophene in the solvent (0.5 M concentration). -
Addition: Add NBS and AIBN to the stirring solution.
-
Initiation: Heat the mixture to reflux (76–80°C for
). Ensure vigorous stirring. -
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1] The reaction typically completes in 2–4 hours. Look for the disappearance of the starting material.
-
Critical Check: Stop reaction when ~5% starting material remains to avoid forming the 2-(dibromomethyl) impurity, which is inseparable by distillation.
-
-
Workup: Cool the mixture to 0°C. Succinimide will precipitate. Filter off the solid succinimide.[2]
-
Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough (95%+) for downstream coupling. If necessary, purify via rapid silica gel chromatography (neutral buffered silica to prevent decomposition) or vacuum distillation (Caution: Product is lachrymatory and thermally unstable).
Protocol B: Direct Bromomethylation (Lewis Acid Catalyzed)
Suitable when the methyl-thiophene precursor is unavailable.
Reagents:
-
2-Chlorothiophene (1.0 eq)
-
Paraformaldehyde (1.5 eq)
-
HBr (33% in Acetic Acid) (2.5 eq)
-
Zinc Bromide (
) (0.2 eq)
Step-by-Step:
-
Setup: Combine 2-chlorothiophene, paraformaldehyde, and
in a flask. -
Addition: Cool to 0–5°C. Add HBr/AcOH solution dropwise to control exotherm.
-
Reaction: Allow to warm to room temperature and stir for 6–12 hours.
-
Workup: Pour into ice water. Extract with Dichloromethane (DCM). Wash organic layer with saturated
(careful: gas evolution) and brine. -
Purification: Fractional distillation is required to separate the product from unreacted thiophene and polymeric byproducts.
Quantitative Comparison Summary
| Feature | Radical Bromination (NBS/AIBN) | Direct Bromomethylation (ZnBr₂) |
| Yield (Isolated) | 75 – 85% | 50 – 60% |
| Purity (Crude) | High (>90%) | Low (contains oligomers) |
| Reaction Time | Fast (2–4 h) | Slow (6–12 h) |
| Atom Economy | Poor (Succinimide waste) | Good (Water waste) |
| Safety Profile | Moderate (Radical initiators) | Hazardous (HBr fumes, potential bis-ether carcinogens) |
| Industrial Preference | Primary Choice | Secondary Choice |
References
-
Campaigne, E., & Tullar, B. F. (1948). 3-Thenyl Bromide. Organic Syntheses, 28, 91. (Foundational protocol for thiophene bromination). Link
- Gronowitz, S. (1959). On the Synthesis of Thiophene Derivatives. Arkiv för Kemi.
-
BenchChem Application Note. (2025). Chloromethylation of 2-Chlorothiophene: Protocols and Comparisons. (Comparative data on halomethylation efficiency). Link
-
Shaikh, M. H., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions. Chemistry Central Journal. (Provides yield data for NBS bromination of 5-substituted thiophenes). Link
-
Sigma-Aldrich. (2023). Product Specification: 2-Bromo-5-chlorothiophene. (Physical properties and safety data). Link
Sources
- 1. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 2. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
Navigating the Reactive Landscape of 2-(Bromomethyl)-5-chlorothiophene: A Comparative Guide to Regioselective Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the precise functionalization of heterocyclic scaffolds is paramount. 2-(Bromomethyl)-5-chlorothiophene stands as a versatile, yet nuanced, building block. Its two distinct electrophilic sites—the reactive bromomethyl group and the chlorinated thiophene ring—offer a playground for synthetic chemists, but also a challenge in controlling regioselectivity. This guide provides an in-depth comparison of the regioselective outcomes of key reaction classes involving this substrate, supported by experimental data and mechanistic insights, to empower researchers in designing efficient and predictable synthetic routes.
The Dichotomy of Reactivity: A Tale of Two Electrophilic Centers
The reactivity of 2-(bromomethyl)-5-chlorothiophene is governed by the interplay of two key features: the highly susceptible benzylic-type bromide and the less reactive chloro-substituent on the aromatic thiophene ring. Understanding the factors that favor one reaction pathway over another is crucial for strategic molecular design. This guide will dissect the regioselectivity of three major classes of reactions: nucleophilic substitution, palladium-catalyzed cross-coupling, and metallation-alkylation.
Nucleophilic Substitution: The Dominance of the Bromomethyl Group
The bromomethyl group at the 2-position of the thiophene ring is a potent electrophile, primed for S(_N)2 reactions. The electron-withdrawing nature of the thiophene ring further enhances the reactivity of this benzylic-type bromide, making it the preferred site for nucleophilic attack under a wide range of conditions.
Mechanistic Rationale
The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. The transition state is stabilized by the adjacent π-system of the thiophene ring. This pathway is significantly more favorable than nucleophilic aromatic substitution at the C-Cl bond, which would require harsh conditions to proceed via a Meisenheimer complex, a high-energy intermediate.
Comparative Experimental Data
While direct comparative studies on 2-(bromomethyl)-5-chlorothiophene are not extensively documented, a wealth of data from analogous systems, such as 2-(bromomethyl)-4-chlorothiophene, demonstrates the overwhelming preference for substitution at the bromomethyl position.
| Nucleophile | Reaction Type | Product | Typical Yield (%) | Reference |
| Amines (e.g., primary, secondary) | Amination | (5-Chlorothiophen-2-yl)methanamine derivatives | High | [1] |
| Thiols | Thioetherification | (5-Chlorothiophen-2-yl)methyl thioether derivatives | High | [1] |
| Alkoxides | Williamson Ether Synthesis | 2-(Alkoxymethyl)-5-chlorothiophene derivatives | High | [1] |
| Triphenylphosphine | Phosphonium Salt Formation | (5-Chlorothiophen-2-yl)methyl)triphenylphosphonium bromide | High | [2][3] |
Experimental Protocol: Synthesis of (5-Chlorothiophen-2-yl)methyl Thioethers
This protocol, adapted from procedures for similar substrates, illustrates a typical nucleophilic substitution.[1]
Materials:
-
2-(Bromomethyl)-5-chlorothiophene
-
Desired thiol (e.g., thiophenol)
-
Sodium hydroxide
-
Ethanol
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the desired thiol (1.0 eq) in ethanol, add sodium hydroxide (1.1 eq) and stir for 15 minutes at room temperature to form the thiolate.
-
Add a solution of 2-(bromomethyl)-5-chlorothiophene (1.0 eq) in ethanol to the thiolate solution.
-
Stir the reaction mixture at room temperature overnight or heat to 50-60°C for a few hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude thioether, which can be purified by column chromatography.
subgraph "cluster_reagents" { label = "Reagent Preparation"; style=filled; color="#E8EAED"; "Thiolate_Formation" [label="Formation of Thiolate\n(Thiol + NaOH in EtOH)"]; "Substrate_Solution" [label="Solution of 2-(Bromomethyl)-\n5-chlorothiophene in EtOH"]; }
subgraph "cluster_reaction" { label = "Reaction"; style=filled; color="#E8EAED"; "Reaction_Mixture" [label="Combine and Stir\n(RT or 50-60°C)"]; }
subgraph "cluster_workup" { label = "Work-up & Purification"; style=filled; color="#E8EAED"; "Solvent_Removal" [label="Solvent Removal"]; "Extraction" [label="DCM/Water Extraction"]; "Drying" [label="Drying (Na2SO4)"]; "Purification" [label="Purification\n(Column Chromatography)"]; "Final_Product" [label="Pure Thioether", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"Thiolate_Formation" -> "Reaction_Mixture"; "Substrate_Solution" -> "Reaction_Mixture"; "Reaction_Mixture" -> "Solvent_Removal" -> "Extraction" -> "Drying" -> "Purification" -> "Final_Product"; }
Figure 1: Experimental workflow for the synthesis of thioethers via nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling: Selectivity at the Thiophene Ring
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful method for C-C bond formation at the thiophene ring. In the context of di-halogenated thiophenes, the regioselectivity is dictated by the relative reactivity of the carbon-halogen bonds.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction typically involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond as the rate-determining step. The energy barrier for this step is significantly influenced by the carbon-halogen bond dissociation energy (BDE). The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for oxidative addition at the C-Br position.[4]
For a molecule like 2-(bromomethyl)-5-chlorothiophene, if a Suzuki coupling were attempted, the reaction would preferentially occur at a C-Br bond on the ring over a C-Cl bond. In the case of 2-bromo-5-(bromomethyl)thiophene, studies have shown that the Suzuki coupling regioselectively occurs at the C-Br bond of the thiophene ring, leaving the bromomethyl group untouched.[5] This is because the oxidative addition to an sp²-hybridized carbon (aryl halide) is generally faster than to an sp³-hybridized carbon (benzyl halide).[6]
Comparative Experimental Data
The following table summarizes the expected and observed regioselectivity in Suzuki couplings of related thiophene derivatives.
| Substrate | Reaction | Major Product | Mechanistic Rationale | Reference |
| 2-Bromo-5-chlorothiophene | Suzuki Coupling | 2-Aryl-5-chlorothiophene | Lower BDE of C-Br vs. C-Cl | [1] |
| 2-Bromo-5-(bromomethyl)thiophene | Suzuki Coupling | 2-Aryl-5-(bromomethyl)thiophene | Faster oxidative addition at C(sp²)-Br vs. C(sp³)-Br | [5] |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-(bromomethyl)thiophene
This protocol demonstrates the selective functionalization of the thiophene ring.[5]
Materials:
-
2-Bromo-5-(bromomethyl)thiophene
-
Arylboronic acid
-
Pd(PPh₃)₄
-
K₃PO₄
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a flask containing 2-bromo-5-(bromomethyl)thiophene (1.0 eq), add Pd(PPh₃)₄ (2.5 mol%) under a nitrogen atmosphere.
-
Add 1,4-dioxane and stir the mixture for 30 minutes.
-
Add the arylboronic acid (1.1 eq), K₃PO₄ (2.0 eq), and water.
-
Stir the mixture at 90°C for 12 hours.
-
After cooling, dilute with ethyl acetate and separate the organic layer.
-
Dry the organic layer with magnesium sulfate, filter, and remove the solvent under vacuum.
-
Purify the product by column chromatography.
"Start" [label="Pd(0)L2"]; "OxAdd" [label="Oxidative Addition\n(Ar-Br)"]; "Intermediate1" [label="Ar-Pd(II)(Br)L2"]; "Transmetalation" [label="Transmetalation\n(Ar'B(OH)2, Base)"]; "Intermediate2" [label="Ar-Pd(II)(Ar')L2"]; "RedElim" [label="Reductive Elimination"]; "Product" [label="Ar-Ar'", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "OxAdd" [label="Ar-Br"]; "OxAdd" -> "Intermediate1"; "Intermediate1" -> "Transmetalation"; "Transmetalation" -> "Intermediate2"; "Intermediate2" -> "RedElim"; "RedElim" -> "Product"; "RedElim" -> "Start" [label="Regeneration"]; }
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Metallation and Alkylation: A More Complex Scenario
The regioselectivity of metallation reactions, such as Grignard reagent formation and lithiation, is more nuanced and highly dependent on the reaction conditions and the specific reagents employed.
Grignard Reagent Formation
With substrates bearing multiple halide atoms, Grignard reagent formation typically occurs at the most reactive carbon-halogen bond. For 2-bromo-5-chlorothiophene, the greater reactivity of the C-Br bond facilitates the formation of the Grignard reagent at the 2-position, leaving the C-Cl bond intact.[7] However, with 2-(bromomethyl)-5-chlorothiophene, the high reactivity of the benzylic bromide could lead to competing Wurtz-type coupling. Careful control of reaction conditions, such as the use of activated magnesium at low temperatures, is crucial.[8]
Experimental Protocol: Grignard Reagent Formation from 2-Bromo-5-chlorothiophene
This protocol illustrates the selective formation of a Grignard reagent.[7]
Materials:
-
2-Bromo-5-chlorothiophene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine.
-
Add a portion of 2-bromo-5-chlorothiophene in THF to initiate the reaction.
-
Once the reaction has started (disappearance of the iodine color and gentle reflux), add the remaining 2-bromo-5-chlorothiophene as a solution in toluene dropwise at 10-20°C.
-
Stir the mixture for 0.5-2 hours to ensure complete formation of the Grignard reagent.
Lithiation
Direct deprotonation of the thiophene ring using strong organolithium bases like n-butyllithium (n-BuLi) is a powerful tool for C-H functionalization. The regioselectivity of this reaction is governed by the acidity of the ring protons, which is influenced by the electronic effects of the substituents. The α-protons of thiophene are generally more acidic than the β-protons.
For 2-(bromomethyl)-5-chlorothiophene, the most acidic proton is likely at the 3- or 4-position. The chloro group at the 5-position will increase the acidity of the proton at the 4-position through its inductive effect. The bromomethyl group at the 2-position will also influence the acidity of the adjacent 3-proton. While specific studies on this molecule are scarce, it is plausible that a mixture of lithiated isomers could be obtained. Furthermore, halogen-metal exchange at the C-Cl bond or even reaction with the bromomethyl group are potential side reactions. The outcome of lithiation reactions can be highly dependent on the base, solvent, and temperature.[9][10]
"Substrate" [label="2-(Bromomethyl)-5-chlorothiophene", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
subgraph "cluster_reactions" { label = "Reaction Pathways"; style=filled; color="#E8EAED"; "SN2" [label="Nucleophilic Substitution (SN2)"]; "CrossCoupling" [label="Palladium Cross-Coupling"]; "Metallation" [label="Metallation (Grignard/Lithiation)"]; }
"Substrate" -> "SN2" [label="Nucleophiles\n(Amines, Thiols, etc.)"]; "Substrate" -> "CrossCoupling" [label="Pd(0), Boronic Acids"]; "Substrate" -> "Metallation" [label="Mg or n-BuLi"];
subgraph "cluster_products" { label = "Regioselective Products"; style=filled; color="#E8EAED"; "SN2_Product" [label="Substitution at\n-CH2Br", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CC_Product" [label="Coupling at\nC-Cl (harsh conditions)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Metallation_Product" [label="Complex Mixture/\nReaction at -CH2Br or C-Cl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"SN2" -> "SN2_Product"; "CrossCoupling" -> "CC_Product"; "Metallation" -> "Metallation_Product"; }
Figure 3: Decision tree for the regioselective functionalization of 2-(bromomethyl)-5-chlorothiophene.
Conclusion: A Strategic Approach to Synthesis
The regioselective functionalization of 2-(bromomethyl)-5-chlorothiophene is a testament to the principles of physical organic chemistry that underpin synthetic strategy. The highly reactive bromomethyl group serves as a reliable handle for a variety of nucleophilic substitutions, which will almost invariably proceed in preference to reactions at the thiophene ring under mild conditions. For modifications to the thiophene core, palladium-catalyzed cross-coupling reactions offer a predictable means of targeting the C-Cl bond, although harsher conditions may be required compared to a C-Br bond. Metallation reactions present a more complex landscape where careful optimization of reaction parameters is essential to achieve the desired regioselectivity and avoid unwanted side reactions. By understanding the inherent reactivity of each functional group and the mechanisms of the chosen transformations, researchers can confidently navigate the synthetic possibilities offered by this versatile building block.
References
-
ResearchGate. Synthesis of the phosphonium salts and a tethered/hybrid phosphonium... | Download Scientific Diagram. [Link]
-
Grignard Reaction. [Link]
-
Organic Syntheses Procedure. [Link]
- Google Patents. CN106518840B - A kind of synthetic method of 2- chlorothiophene -5- formic acid.
-
ResearchGate. Am I overlooking something in n-BuLi reactions?. [Link]
-
Infoscience. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]
-
Zahoor, A. F., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. [Link]
-
ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]
-
Zahoor, A. F., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. [Link]
-
Organic Syntheses Procedure. [Link]
-
Chemistry LibreTexts. 24.7: Synthesis of Amines. [Link]
-
Organic Syntheses Procedure. [Link]
-
ResearchGate. Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. [Link]
-
Optimization of Organolithium Reactions. [Link]
-
Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. [Link]
-
ResearchGate. Am I overlooking something in n-BuLi reactions?. [Link]
-
Infoscience. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]
-
ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonium salt synthesis by alkylation or C-P coupling [organic-chemistry.org]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN106518840B - A kind of synthetic method of 2- chlorothiophene -5- formic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. infoscience.epfl.ch [infoscience.epfl.ch]
A comparative analysis of the biological activity of 2-(Bromomethyl)-5-chlorothiophene analogs
Executive Summary: The 5-Chlorothiophene Scaffold
In the landscape of medicinal chemistry, 2-(Bromomethyl)-5-chlorothiophene serves as a critical "gateway" intermediate. It is rarely the final therapeutic agent due to its high reactivity as an alkylating electrophile. However, it is the essential precursor for generating 5-chlorothiophene-2-yl libraries—a scaffold that consistently outperforms its benzene and non-halogenated thiophene counterparts in potency and metabolic stability.
This guide provides a comparative analysis of the biological activity of derivatives synthesized via this bromomethyl precursor, focusing on antimicrobial and anticancer domains.[1] We analyze why the 5-chloro substitution combined with the thiophene ring offers a superior pharmacophore compared to standard bioisosteres.
Chemical Profile & Mechanism of Action
The Precursor: 2-(Bromomethyl)-5-chlorothiophene
-
Role: Highly reactive electrophile for
reactions.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Reactivity: The bromine atom at the benzylic-like position allows for facile coupling with amines, thiols, and alkoxides, enabling the rapid generation of diverse libraries.
-
Safety Note: This compound is a potent lachrymator and skin irritant. It acts as a direct alkylating agent, capable of modifying DNA/proteins non-specifically if not derivatized.
The Pharmacophore: 5-Chlorothiophene
Once derivatized, the 5-chlorothiophene moiety exhibits specific biological advantages:
-
Lipophilicity (
): The chlorine atom increases lipophilicity compared to the hydrogen analog, improving membrane permeability. -
Metabolic Blocking: The 5-position of the thiophene ring is metabolically vulnerable to oxidation (sulfoxide formation). Chlorine blocks this site, extending the half-life (
) of the drug. -
Bioisosterism: Thiophene is a bioisostere of benzene but is more electron-rich, allowing for stronger
- stacking interactions with target protein binding pockets.
Comparative Biological Activity[1][3][4][5][6][7]
The following data compares the activity of 5-chlorothiophene derivatives (synthesized from the bromomethyl precursor) against their unsubstituted thiophene and phenyl analogs.
A. Antimicrobial Potency (Antibacterial & Antifungal)
Context:[2][3] 5-chlorothiophene-2-carboxamides and sulfonamides derived from this scaffold are evaluated against Gram-negative (E. coli) and Gram-positive (S. aureus) strains.
Table 1: Comparative MIC (
| Compound Class | R-Group (Pos 5) | Target Organism | MIC ( | Performance vs. Std |
| 5-Cl-Thiophene Derivative | -Cl | E. coli | 51.4 | Comparable to Ampicillin |
| Unsubstituted Thiophene | -H | E. coli | >100 | Weak |
| Phenyl Analog | (Benzene ring) | E. coli | 125.0 | Weak |
| 5-Cl-Thiophene Derivative | -Cl | S. aureus | 0.81 | Superior to Ciprofloxacin |
| Standard (Ampicillin) | N/A | E. coli | 50-60 | Baseline |
Analysis: The 5-chloro derivatives consistently show 2-fold to 10-fold higher potency than unsubstituted analogs. The electron-withdrawing nature of chlorine likely acidifies the NH protons in amide/sulfonamide derivatives, enhancing hydrogen bonding within the bacterial enzyme active sites (e.g., DNA gyrase).
B. Anticancer Activity (Cytotoxicity)
Context: Chalcones and hydrazones derived from 2-(bromomethyl)-5-chlorothiophene are tested against colorectal (WiDr) and breast (MCF-7) cancer lines.
Table 2: Comparative IC
| Scaffold Type | Derivative Class | Cell Line | IC | Toxicity Profile |
| 5-Cl-Thiophene | Chalcone (C4) | WiDr (Colorectal) | 0.77 | High Potency |
| 5-Cl-Thiophene | Chalcone (C6) | WiDr (Colorectal) | 0.45 | Very High Potency |
| Unsubstituted Thiophene | Chalcone | WiDr | 5.20 | Moderate |
| Standard (5-Fluorouracil) | N/A | WiDr | ~1.0 - 2.0 | Reference |
| 5-Cl-Thiophene | Pyridothienopyrimidine | HepG2 (Liver) | 2.31 | Comparable to Doxorubicin |
Analysis: The 5-chlorothiophene moiety acts as a "warhead" in these molecules. In chalcones, it enhances the electrophilicity of the
Structure-Activity Relationship (SAR) Analysis
The superiority of the 5-chlorothiophene scaffold is not accidental. It follows a distinct SAR logic:
-
The "Halogen Bond" Effect: The chlorine atom at position 5 can participate in halogen bonding with carbonyl backbone oxygens in the receptor, an interaction not possible with the 5-H analog.
-
Electronic Modulation: Chlorine is electron-withdrawing (
) but resonance donating ( ). On the thiophene ring, it fine-tunes the electron density, making the sulfur atom less prone to oxidation while maintaining the ring's aromaticity for intercalation. -
Steric Fit: The Chlorine atom has a Van der Waals radius (1.75 Å) similar to a methyl group (2.0 Å) but with different electronic properties, often fitting perfectly into hydrophobic pockets designed for methyl-bearing natural ligands.
Experimental Protocols
Protocol A: Synthesis of 2-(Bromomethyl)-5-chlorothiophene
Objective: To generate the reactive intermediate from commercially available 2-chloro-5-methylthiophene via Radical Bromination.
Reagents:
-
2-Chloro-5-methylthiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
AIBN (Catalytic, 0.05 eq) or Benzoyl Peroxide
-
Solvent:
or Benzene (anhydrous)
Workflow:
-
Dissolution: Dissolve 2-chloro-5-methylthiophene in anhydrous
under atmosphere. -
Activation: Add NBS and AIBN.
-
Reflux: Heat to reflux (76°C) for 3–6 hours. Critical Step: Monitor reaction via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material spot.
-
Filtration: Cool to 0°C. Filter off the precipitated succinimide byproduct.
-
Isolation: Evaporate solvent under reduced pressure. The residue is the crude bromomethyl compound (usually a lachrymatory oil). Use immediately or store at -20°C under Argon.
Protocol B: General Nucleophilic Substitution (Derivatization)
Objective: To synthesize the active biological agent (e.g., amine derivative).[2]
Workflow:
-
Dissolve the nucleophile (e.g., secondary amine) and
(2.0 eq) in Acetonitrile ( ). -
Add 2-(Bromomethyl)-5-chlorothiophene (1.0 eq) dropwise at 0°C to prevent over-alkylation.
-
Stir at Room Temperature for 12 hours.
-
Aqueous workup and Column Chromatography.[4]
Visualizations
Diagram 1: Synthesis & Derivatization Pathway
This flow illustrates the conversion of the stable precursor into the active library via the reactive bromomethyl intermediate.
Caption: Figure 1. Synthetic route transforming the methyl-thiophene core into bioactive libraries via the bromomethyl intermediate.
Diagram 2: SAR Decision Logic
This decision tree explains why a medicinal chemist would choose the 5-chlorothiophene scaffold over alternatives.
Caption: Figure 2. SAR Rationale demonstrating the metabolic and physicochemical superiority of the 5-chlorothiophene scaffold.
References
-
MDPI. (2023). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation and Biological Activities. Available at: [Link]
-
Arabian Journal of Chemistry. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight. Available at: [Link]
-
ResearchGate. (2014). Synthesis of 2-Bromomethyl-5-bromothiophene? (Protocol Discussion). Available at: [Link]
-
MDPI. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents.[5] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Evaluating the cost-effectiveness of different 2-(Bromomethyl)-5-chlorothiophene synthesis methods
Executive Summary
This guide evaluates three distinct synthetic pathways for 2-(Bromomethyl)-5-chlorothiophene (CAS: 2874-05-7), a critical halogenated heterocyclic building block used in the synthesis of antithrombotic agents (e.g., Rivaroxaban analogs) and agrochemicals.
-
Method A (Radical Bromination) is the standard laboratory method, offering convenience but suffering from poor atom economy and difficult purification.
-
Method B (Chloromethylation + Halogen Exchange) is the most cost-effective industrial route , utilizing commodity starting materials (2-chlorothiophene), though it requires stringent safety controls due to carcinogenic byproducts.
-
Method C (Nucleophilic Substitution of Alcohol) offers the highest purity and is recommended for late-stage GMP synthesis where impurity profiles are critical, despite higher raw material costs.
Method A: Radical Bromination of 2-Chloro-5-methylthiophene
The Laboratory Standard
This method utilizes the Wohl-Ziegler reaction to introduce a bromine atom at the benzylic position of the commercially available 2-chloro-5-methylthiophene.
Reaction Mechanism & Workflow
The reaction proceeds via a free-radical chain mechanism initiated by AIBN or Benzoyl Peroxide. N-Bromosuccinimide (NBS) serves as the bromine source, maintaining a low concentration of molecular bromine to prevent ring bromination.
Figure 1: Radical chain mechanism for the bromination of 2-chloro-5-methylthiophene.
Experimental Protocol
-
Reagents: 2-Chloro-5-methylthiophene (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq), CCl₄ or Benzotrifluoride (Solvent).
-
Procedure:
-
Dissolve 2-chloro-5-methylthiophene in anhydrous solvent (0.5 M).
-
Add NBS and AIBN.
-
Reflux (76-80°C) for 2–4 hours under N₂ atmosphere. Monitor consumption of starting material by TLC/HPLC.
-
Cool to 0°C to precipitate succinimide; filter off the solid.
-
Concentrate filtrate.
-
Purification: Vacuum distillation is required to separate the product from unreacted starting material and the di-bromo byproduct (2-(dibromomethyl)-5-chlorothiophene).
-
Cost & Performance Analysis
| Metric | Value | Notes |
| Yield | 60–75% | Limited by over-bromination side reactions. |
| Purity (Crude) | ~85% | Contains starting material and di-bromo species. |
| Atom Economy | Poor | 45% of NBS mass ends up as succinimide waste. |
| Raw Material Cost | Moderate | 2-Chloro-5-methylthiophene is ~$250/kg (bulk). |
| Scalability | Low | Exothermic radical chemistry; filtration of succinimide is tedious at scale. |
Method B: Chloromethylation + Finkelstein Exchange
The Industrial "Bulk" Route
This two-step sequence is the dominant industrial strategy due to the extremely low cost of 2-chlorothiophene compared to the methylated precursor.
Reaction Mechanism & Workflow
Step 1 involves a Blanc chloromethylation using formaldehyde and HCl.[1] Step 2 is a Finkelstein reaction (halogen exchange) using sodium bromide.
Figure 2: Two-step synthesis via chloromethylation and halogen exchange.
Experimental Protocol
Step 1: Chloromethylation
-
Safety Warning: This reaction can generate bis(chloromethyl) ether, a potent carcinogen. Use a closed system and rigorous ventilation.
-
Procedure:
Step 2: Halogen Exchange
-
Procedure:
-
Dissolve the chloromethyl intermediate in Acetone.
-
Add NaBr (1.5 eq) and reflux for 4–6 hours.
-
Filter off NaCl precipitate.
-
Concentrate to obtain the bromomethyl product.[5]
-
Cost & Performance Analysis
| Metric | Value | Notes |
| Yield | 50–60% (Overall) | Step 1 is the bottleneck (~60% yield). |
| Purity (Crude) | >95% | Finkelstein reaction is highly selective. |
| Atom Economy | High | Water and NaCl are the primary byproducts. |
| Raw Material Cost | Lowest | 2-Chlorothiophene is a commodity chemical (~$20/kg). |
| Scalability | High | Continuous flow reactors can mitigate safety risks of Step 1. |
Method C: Nucleophilic Substitution of Alcohol
The High-Purity Pharma Route
This method converts (5-chlorothiophen-2-yl)methanol directly to the bromide. It is ideal when high purity is required and cost is secondary, or if the alcohol is the available intermediate.
Reaction Mechanism & Workflow
A standard S_N2 substitution using Phosphorus Tribromide (PBr₃) or HBr.
Figure 3: Conversion of alcohol to bromide via PBr3.
Experimental Protocol
-
Reagents: (5-Chlorothiophen-2-yl)methanol (1.0 eq), PBr₃ (0.4 eq), DCM or Toluene.
-
Procedure:
-
Dissolve alcohol in DCM at 0°C.
-
Add PBr₃ dropwise (highly exothermic).
-
Stir at 0°C to RT for 2 hours.
-
Quench with NaHCO₃ (aq).[4]
-
Separate layers and concentrate.
-
Cost & Performance Analysis
| Metric | Value | Notes |
| Yield | 90–95% | Very clean conversion. |
| Purity (Crude) | >98% | Often requires no further purification.[5] |
| Raw Material Cost | High | The alcohol precursor is significantly more expensive. |
| Scalability | Moderate | PBr₃ requires careful handling; HBr/Acetic Acid is a scalable alternative. |
Comparative Analysis Summary
The following table normalizes the cost and efficiency data for a theoretical 1kg production batch.
| Feature | Method A (NBS) | Method B (Chloromethylation) | Method C (Alcohol) |
| Cost of Goods (COGS) | $ (Low) | ||
| Reaction Steps | 1 | 2 | 1 (assuming alcohol is bought) |
| Safety Profile | Moderate (Radical initiator) | High Risk (Carcinogens) | Good (Corrosives only) |
| Waste (E-Factor) | High (Succinimide) | Low (Salts/Water) | Moderate (Phosphorous acid) |
| Best Use Case | Academic / Small Scale | Industrial Manufacturing | GMP / Late Stage |
Recommendation
-
For Cost-Driven Manufacturing: Adopt Method B . The raw material savings on 2-chlorothiophene outweigh the operational costs of the two-step process. Crucial: Invest in engineering controls (closed loops) to manage the chloromethylation safety risks.
-
For Rapid Prototyping: Use Method A . It uses standard lab reagents and avoids the setup time of a gas-flow chloromethylation system.
References
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. Chemistry Central Journal. [Link]
-
2-Chloromethylthiophene - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Alcohol to Bromide - Common Conditions. Common Organic Chemistry. [Link]
-
N-Bromosuccinimide (NBS) - Reactivity Profile. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]
- 5. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]
Safety Operating Guide
Personal protective equipment for handling 2-(Bromomethyl)-5-chlorothiophene
CAS: 59311-22-7 | Formula: C₅H₄BrClS | Class: Halomethyl Thiophene / Alkylating Agent
Executive Safety Summary & Risk Profile
CRITICAL DISAMBIGUATION: Do not confuse this compound with 2-Bromo-5-chlorothiophene (CAS 2873-18-9) .
-
The Aryl Bromide (CAS 2873-18-9): Stable, standard irritant.
-
Your Target (CAS 59311-22-7): Contains a bromomethyl (-CH₂Br) group.[1][2] This moiety renders the compound a potent alkylating agent , a severe lachrymator (tear gas effect), and corrosive to tissue.
Operational Status:
-
Handling: 100% Fume Hood Mandatory.
-
Storage: Cold Chain Required (2–8°C). Instability increases with heat/light.
-
Immediate Danger: Inhalation of vapors triggers severe respiratory distress; skin contact causes chemical burns and potential sensitization.
Personal Protective Equipment (PPE) Matrix
The high permeation potential of brominated alkyls renders standard nitrile gloves insufficient for prolonged contact. The following PPE system is designed to prevent "silent permeation" where the chemical penetrates the glove without visible degradation.
Hand Protection Strategy
Primary Barrier (Inner): Laminate Film (Silver Shield / 4H / EVOH)
-
Why: Brominated alkyls (like benzyl bromide analogs) permeate nitrile rubber in <15 minutes. Laminate film provides >4 hours of breakthrough time.
-
Constraint: Poor dexterity. Secondary Barrier (Outer): Nitrile (5 mil minimum)
-
Why: Provides grip and mechanical protection for the inner laminate glove. Acts as a "sacrificial layer" – change immediately upon splash.
Eye & Body Defense
| Component | Specification | Rationale |
| Eye Protection | Chemical Goggles (Not Safety Glasses) | Vapors are lachrymatory; glasses allow vapor entry around the seal.[3] |
| Face Shield | 8-inch Polycarbonate | Required during transfer or reaction setup to prevent neck/face burns from splashes. |
| Respiratory | Fume Hood (Sash < 18") | Do not use respirators as a primary control. If hood fails, use Full-Face Respirator with OV/AG cartridges. |
| Body | Tyvek Lab Coat + Chemical Apron | Cotton absorbs alkylating agents, holding them against the skin. |
PPE Decision Logic (Diagram)
Figure 1: Decision logic for selecting PPE based on operational scale and risk potential.
Operational Protocol: Weighing & Transfer
The "Cold Trap" Rule: Because this compound is a lachrymator, never apply high vacuum (rotary evaporator/Schlenk line) without a liquid nitrogen cold trap. Vapors will pass through diaphragm pumps and flood the lab with lachrymatory gas.
Step-by-Step Weighing Procedure
-
Preparation: Place a balance inside the fume hood. If the balance cannot be moved, use a secondary containment vessel (jar with lid) to transport the closed vial.
-
Taring: Tare the receiving flask with a solvent (e.g., DCM or THF) already added. This suppresses vapors immediately upon transfer.
-
Transfer:
-
Open the source vial only inside the hood.
-
Use a disposable glass pipette (plastic pipettes may leach).
-
Transfer liquid directly into the pre-filled solvent flask.
-
-
Decontamination: Immediately rinse the pipette with 10% Ethanolic Potassium Hydroxide (KOH) or Aqueous Sodium Thiosulfate before disposal. Do not throw a "live" pipette into the trash.
Emergency Response & Spill Management
Mechanism of Toxicity: The bromomethyl group alkylates DNA and proteins. Neutralization requires a nucleophile to displace the bromide.
Decontamination Solution (The "Quench")
-
Formula: 10% Sodium Thiosulfate (
) in water OR 5% Ethanolamine in ethanol. -
Action: Converts the reactive alkyl bromide into a harmless thioether or amine.
Spill Response Workflow (Diagram)
Figure 2: Step-by-step workflow for managing spills of lachrymatory alkylating agents.
Waste Disposal
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases unless part of a controlled neutralization protocol.
-
Labeling: Clearly mark waste containers as "Contains Halogenated Organics" and "Lachrymator" .
-
Neutralization prior to disposal: It is Best Practice to stir the waste with aqueous sodium thiosulfate overnight in the hood to destroy the alkylating potential before sending the container for pickup.
References
-
National Institutes of Health (PubChem). 2-(Bromomethyl)-5-chlorothiophene (Compound Summary). Retrieved from [Link]]
-
Yale University EHS. Guidelines for Handling Lachrymators and Alkylating Agents. Retrieved from [Link]]
-
Forsberg, K., & Mansdorf, S. Z. Quick Selection Guide to Chemical Protective Clothing. (Use of Laminate/Silver Shield for Benzyl Bromide analogs). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
